FmocNH-PEG4-t-butyl ester
Descripción
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Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO8/c1-30(2,3)39-28(32)12-14-34-16-18-36-20-21-37-19-17-35-15-13-31-29(33)38-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZKEBNWHFGFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-NH-PEG4-t-butyl Ester: Properties, Protocols, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG4-t-butyl ester is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a tert-butyl ester, makes it a versatile building block for the synthesis of complex biomolecules and targeted therapeutics. This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its application, and its role in the development of Proteolysis Targeting Chimeras (PROTACs) and synthetic peptides.
Core Properties of Fmoc-NH-PEG4-t-butyl Ester
The utility of Fmoc-NH-PEG4-t-butyl ester stems from its distinct chemical moieties that can be selectively addressed under orthogonal conditions. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₄₁NO₈ | [1][2] |
| Molecular Weight | 543.66 g/mol | [1][2] |
| CAS Number | 2148295-94-5 | [1][2] |
| Appearance | White to off-white solid or oil | |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMF, DMSO, DCM | [3] |
| Storage Conditions | Store at -20°C, protected from moisture | [3] |
Key Applications and Experimental Protocols
Fmoc-NH-PEG4-t-butyl ester is a cornerstone in two major areas of synthetic chemistry: the construction of PROTACs and solid-phase peptide synthesis (SPPS).
Application in PROTAC Synthesis
PROTACs are innovative therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4][5] These chimeric molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG4 chain in Fmoc-NH-PEG4-t-butyl ester provides the necessary spacing and improves the solubility and pharmacokinetic properties of the resulting PROTAC.[5]
The synthesis of a PROTAC using this linker involves a sequential two-step deprotection and coupling strategy.
Step 1: Fmoc Deprotection and Coupling to E3 Ligase Ligand
This initial step involves the removal of the Fmoc protecting group to reveal a primary amine, which is then coupled to the carboxylic acid of an E3 ligase ligand.
-
Materials:
-
Fmoc-NH-PEG4-t-butyl ester
-
E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide (B1683931) derivative)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Fmoc-NH-PEG4-t-butyl ester in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 1-2 hours to effect Fmoc deprotection. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual piperidine.
-
Dissolve the resulting crude amine (H₂N-PEG4-t-butyl ester) and the E3 ligase ligand in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
-
Step 2: Tert-butyl Ester Deprotection and Coupling to Target Protein Ligand
The tert-butyl ester is then removed to reveal a carboxylic acid, which is subsequently coupled to an amine-functionalized target protein ligand.
-
Materials:
-
E3 ligase ligand-PEG4-t-butyl ester conjugate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Target protein ligand with an amine handle
-
Peptide coupling reagent (e.g., HATU)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG4-t-butyl ester conjugate in a mixture of DCM and TFA (typically 1:1).
-
Stir at room temperature for 1-4 hours to cleave the tert-butyl group. Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the resulting carboxylic acid and the amine-containing target protein ligand in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Purify the final PROTAC product by preparative reverse-phase HPLC.
-
Caption: Sequential synthesis of a PROTAC molecule.
Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-NH-PEG4-t-butyl ester can be used to introduce a hydrophilic PEG spacer into a peptide sequence.[6] This is particularly useful for modifying the properties of the peptide, such as increasing its solubility or providing a point of attachment for other molecules. The synthesis follows the standard Fmoc/tBu strategy.[6]
This protocol outlines the steps to couple Fmoc-NH-PEG4-t-butyl ester to a resin-bound peptide.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-NH-PEG4-t-butyl ester
-
Peptide coupling reagent (e.g., HBTU, HATU)
-
Activation agent (e.g., HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous DMF
-
DCM
-
Piperidine solution (20% in DMF) for subsequent Fmoc deprotection
-
-
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate vessel, pre-activate the Fmoc-NH-PEG4-t-butyl ester by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3 equivalents), activation agent (e.g., HOBt, 3 equivalents), and base (e.g., DIPEA, 6 equivalents). Allow to react for a few minutes.
-
Add the activated linker solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
The N-terminal Fmoc group of the newly added linker can then be removed with 20% piperidine in DMF to allow for further chain elongation.
-
The C-terminal tert-butyl ester can be cleaved at the end of the synthesis during the final TFA cleavage cocktail treatment.[7]
-
Caption: Incorporation of the linker into a peptide chain.
Conclusion
Fmoc-NH-PEG4-t-butyl ester is a highly valuable and versatile chemical tool for researchers in drug discovery and peptide chemistry. Its well-defined structure with orthogonal protecting groups allows for its seamless integration into complex synthetic routes for creating novel therapeutics like PROTACs and for modifying peptides to enhance their properties. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this important linker molecule in the laboratory.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-NH-PEG4-t-butyl Ester: Structure, Function, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG4-t-butyl ester is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyl ester protected carboxylic acid, makes it an invaluable tool for the synthesis of complex biomolecules and targeted therapeutics. This guide provides a comprehensive overview of its structure, function, and applications, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Structure and Physicochemical Properties
The chemical structure of Fmoc-NH-PEG4-t-butyl ester is characterized by three key functional components: the Fmoc protecting group, the PEG4 spacer, and the tert-butyl ester. Each of these moieties imparts specific properties that are critical to its function in chemical synthesis.
Chemical Structure
The systematic IUPAC name for this compound is tert-butyl 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oate.[1] The structure is depicted below.
Caption: Chemical structure of Fmoc-NH-PEG4-t-butyl ester.
Physicochemical Data
A summary of the key physicochemical properties of Fmoc-NH-PEG4-t-butyl ester is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2148295-94-5 | [1][2] |
| Molecular Formula | C30H41NO8 | [1][2] |
| Molecular Weight | 543.65 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥97.0% | [2] |
| Storage | -20°C, sealed, away from moisture | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
Core Functionality and Applications
The primary function of Fmoc-NH-PEG4-t-butyl ester is to act as a flexible linker in the modular synthesis of bifunctional molecules, most notably PROTACs. The orthogonal protecting groups (Fmoc and tert-butyl ester) allow for the sequential and controlled attachment of different chemical entities.
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the POI and the E3 ligase, which in turn influences the formation and stability of the ternary complex.
The PEG4 spacer of Fmoc-NH-PEG4-t-butyl ester offers several advantages in PROTAC design:
-
Flexibility: The ethylene (B1197577) glycol repeats provide rotational freedom, allowing the PROTAC to adopt a conformation conducive to ternary complex formation.
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can improve its pharmacokinetic properties.
-
Length: The defined length of the PEG4 spacer provides a specific distance between the two ends of the linker, which can be critical for optimal ternary complex formation.
Application in Solid-Phase Peptide Synthesis (SPPS)
While its primary application is in PROTAC development, the structure of Fmoc-NH-PEG4-t-butyl ester is also amenable to solid-phase peptide synthesis. The Fmoc-protected amine can be incorporated into a growing peptide chain using standard SPPS protocols. The PEG4 spacer can be used to introduce a flexible and hydrophilic segment into a peptide, and the tert-butyl ester can be deprotected to reveal a carboxylic acid for further modification or conjugation.
Experimental Protocols
The following sections provide detailed, representative protocols for the key chemical transformations involving Fmoc-NH-PEG4-t-butyl ester.
Fmoc Deprotection
The Fmoc group is a base-labile protecting group. Its removal is a standard step in Fmoc-based solid-phase peptide synthesis and in the solution-phase synthesis of PROTACs.
Materials:
-
Fmoc-NH-PEG4-t-butyl ester conjugate
-
20% Piperidine (B6355638) in Dimethylformamide (DMF) (v/v)
-
DMF
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected compound in a minimal amount of DMF.
-
Add the 20% piperidine in DMF solution (typically 5-10 equivalents relative to the substrate).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DMF and piperidine under reduced pressure.
-
Re-dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude amine can be purified by flash chromatography or used directly in the next step.
Tert-butyl Ester Deprotection
The tert-butyl ester is an acid-labile protecting group. Its removal unmasks the carboxylic acid functionality.
Materials:
-
Compound containing the tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Dissolve the tert-butyl ester-protected compound in DCM.
-
Add TIS (typically 2.5-5% v/v) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can be purified by preparative High-Performance Liquid Chromatography (HPLC) or used as is.
PROTAC Synthesis Workflow
This protocol outlines a general workflow for the synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl ester. This involves the sequential coupling of an E3 ligase ligand and a POI ligand to the linker.
Caption: A general workflow for the synthesis of a PROTAC.
Signaling Pathway and Mechanism of Action
The biological activity of a PROTAC synthesized using Fmoc-NH-PEG4-t-butyl ester is dependent on its ability to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
PROTAC-Mediated Protein Degradation Pathway
The diagram below illustrates the key steps in the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Conclusion
Fmoc-NH-PEG4-t-butyl ester is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a flexible and hydrophilic PEG spacer and orthogonal protecting groups, makes it an ideal linker for the construction of complex molecules like PROTACs. The ability to precisely control the synthesis and to modulate the physicochemical properties of the final compound underscores the importance of this linker in the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the utility of Fmoc-NH-PEG4-t-butyl ester and similar linkers will undoubtedly grow in significance.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications. Its widespread adoption stems from its unique chemical properties, primarily its stability under acidic conditions and its facile removal under mild basic conditions. This orthogonality allows for the selective deprotection of the Nα-amino group without affecting acid-labile side-chain protecting groups, a critical aspect for the synthesis of complex and modified peptides.[1][2] This in-depth technical guide provides a comprehensive overview of the role of the Fmoc group in peptide synthesis, including its mechanism of action, detailed experimental protocols, quantitative data on its performance, and strategies to mitigate common side reactions.
Core Principles of Fmoc Chemistry
The Fmoc group is introduced onto the Nα-amino group of an amino acid, effectively blocking its reactivity during the peptide coupling step.[2] The synthesis proceeds in a cyclical manner on a solid support, typically a resin, with each cycle consisting of three main steps: deprotection, activation/coupling, and washing.
A key advantage of the Fmoc strategy is the ability to monitor the deprotection step in real-time. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which reacts with the piperidine (B6355638) base to form a piperidine-DBF adduct. This adduct has a strong UV absorbance at approximately 301 nm, allowing for quantitative analysis of the deprotection reaction's completion.[3][4][5]
Quantitative Data in Fmoc-Based Peptide Synthesis
The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to Fmoc deprotection and common side reactions.
| Parameter | Reagent/Condition | Time/Value | Efficacy/Outcome |
| Fmoc Deprotection Half-life (t₁/₂) | 20% Piperidine in DMF | 6 seconds | Rapid and efficient deprotection.[6] |
| 5% Piperazine (B1678402) + 2% DBU in DMF | 7 seconds | Faster than 20% piperidine and reduces deletion sequences.[6] | |
| Fmoc Deprotection Completion | 5% Piperidine in DMF | >99% after 3 minutes | Sufficient for complete deprotection in solution.[7] |
| 20% Piperidine in DMF | >99% after 3 minutes | Standard and highly effective condition.[7] | |
| Aspartimide Formation | VKDG YI sequence with Fmoc-Asp(OtBu)-OH | High | Significant side product formation.[8] |
| VKDG YI sequence with Fmoc-Asp(OBno)-OH | 0.1% / cycle | Drastically reduced aspartimide formation.[8] | |
| Diketopiperazine (DKP) Formation | Proline at C-terminus with 20% Piperidine/DMF | 13.8% | Significant DKP formation.[9] |
| Proline at C-terminus with 5% Piperazine/NMP | <4% | Substantially reduced DKP formation.[9] |
Experimental Protocols
The following are detailed protocols for the key steps in a manual Fmoc-based solid-phase peptide synthesis cycle.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
-
After swelling, drain the solvent using a filter.
Protocol 2: Fmoc Deprotection
-
Wash the swollen resin with DMF three times to remove any residual solvent from the previous step.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.[10]
-
Agitate the mixture for a specified period, typically 2-10 minutes. For difficult sequences or to ensure complete deprotection, this step can be repeated.[10]
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (at least five times) to remove all traces of piperidine and the piperidine-DBF adduct.[10] The completion of this step can be confirmed by a negative Kaiser test, which detects free primary amines.[11]
Protocol 3: Amino Acid Coupling
This protocol describes a standard coupling procedure using HBTU as the activating agent.
-
In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of HBTU in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents of the amino acid), to the activation mixture.[12]
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using the Kaiser test; a negative result indicates complete coupling.[12]
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 4: Final Cleavage and Deprotection
This protocol is for cleaving the peptide from an acid-labile resin like Wang resin and removing side-chain protecting groups.
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[13]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[13]
-
Gently agitate the mixture at room temperature for 2-3 hours.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[13]
-
Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under vacuum.[13]
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows in Fmoc-based peptide synthesis.
Caption: Mechanism of Fmoc deprotection.
Caption: Automated Fmoc solid-phase peptide synthesis workflow.
Mitigation of Side Reactions
While Fmoc chemistry is robust, certain side reactions can occur, impacting the yield and purity of the final peptide. Understanding and mitigating these are crucial for successful synthesis.
-
Aspartimide Formation: This occurs at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, where the backbone amide nitrogen attacks the side-chain carboxyl group under basic deprotection conditions.[14] This can lead to a mixture of α- and β-aspartyl peptides and racemization.
-
Mitigation: Using a bulkier side-chain protecting group for Asp, such as 3-tert-butyl-4-(tert-butoxycarbonylamino)benzyl (OBno), can significantly reduce aspartimide formation.[8] Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can also be beneficial.[15]
-
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when proline is the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[16]
-
Racemization: The loss of stereochemical integrity at the α-carbon can occur during the activation and coupling steps, particularly for amino acids like histidine and cysteine.
Conclusion
The Fmoc protecting group has become the linchpin of modern solid-phase peptide synthesis due to its unique chemical properties that allow for a mild and orthogonal protection strategy. Its amenability to automation and real-time monitoring has facilitated the efficient synthesis of a vast array of peptides for diverse applications in research and drug development. A thorough understanding of the underlying chemistry, adherence to optimized protocols, and awareness of potential side reactions are paramount for researchers and scientists to harness the full potential of this powerful synthetic tool. By carefully selecting reagents and conditions, the challenges associated with difficult sequences can be overcome, leading to the successful synthesis of high-purity peptides.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
The Essential Guide to t-Butyl Ester Protection of Carboxylic Acids
A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals
The tert-butyl (t-butyl or t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis and drug development. Its widespread use stems from a unique combination of stability under a variety of reaction conditions and facile, selective cleavage under acidic conditions. This technical guide provides an in-depth overview of the t-butyl ester protecting group, including its installation, deprotection, and relative stability, supplemented with detailed experimental protocols and quantitative data.
Core Principles of t-Butyl Ester Protection
The effectiveness of the t-butyl ester as a protecting group lies in its steric bulk and the stability of the tertiary carbocation formed during its cleavage. The bulky t-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, rendering it stable to basic and nucleophilic conditions.[1] Conversely, under acidic conditions, protonation of the ester oxygen leads to elimination of isobutylene (B52900) via a stable tertiary carbocation intermediate, regenerating the carboxylic acid.[2][3]
Installation of the t-Butyl Ester Protecting Group
Several methods are available for the synthesis of t-butyl esters from carboxylic acids, each with its own advantages depending on the substrate and desired scale.
Acid-Catalyzed Addition to Isobutylene
The most common and atom-economical method for preparing t-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutylene.[4][5] This reaction is typically carried out in a sealed vessel due to the gaseous nature of isobutylene.
Reaction with tert-Butanol (B103910)
Direct esterification with tert-butanol can be achieved using a strong acid catalyst. A modified Taschner's procedure, which involves treating the carboxylic acid with sulfuric acid in a mixture of tert-butyl acetate (B1210297) and tert-butanol, is also an effective method.[6]
Use of tert-Butylating Agents
For substrates that are sensitive to strong acids, milder methods employing tert-butylating agents are available. Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP) can be used to form t-butyl esters.[7][8] Another approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has been shown to be effective for the direct tert-butylation of free amino acids.[7][9]
Cleavage of the t-Butyl Ester Protecting Group
The removal of the t-butyl ester is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile protecting groups.
Strong Acid Cleavage
Trifluoroacetic acid (TFA), often in a 1:1 mixture with dichloromethane (B109758) (DCM), is a standard reagent for the rapid and clean cleavage of t-butyl esters.[10] The reaction proceeds at room temperature and the volatile byproducts, isobutylene and excess TFA, are easily removed in vacuo.[2]
Lewis Acid-Mediated Deprotection
Lewis acids such as zinc bromide (ZnBr₂) in DCM offer a milder alternative for deprotection.[11][12] This method can exhibit chemoselectivity, for instance, allowing for the removal of a t-butyl ester in the presence of certain other acid-sensitive groups.[11][13]
Mild Acidic Conditions
For highly sensitive substrates, milder acids like aqueous phosphoric acid or p-toluenesulfonic acid can be employed.[14][15] Microwave irradiation in the presence of p-toluenesulfonic acid under solvent-free conditions has also been reported as an efficient deprotection method.[15]
Quantitative Data on t-Butyl Ester Stability and Reactivity
The following tables summarize key quantitative data related to the installation and cleavage of t-butyl esters under various conditions.
| Installation Method | Reagents | Solvent | Temperature | Typical Yield | Reference |
| Acid-Catalyzed Addition to Isobutylene | Carboxylic Acid, Isobutylene, H₂SO₄ (cat.) | Dioxane | Room Temp. | Good to High | [4][5] |
| Modified Taschner's Procedure | Carboxylic Acid, t-Butyl Acetate, t-Butanol, H₂SO₄ | - | 0°C to RT | Good | [6] |
| Di-tert-butyl dicarbonate (Boc₂O) Method | Carboxylic Acid, Boc₂O, DMAP (cat.) | Dichloromethane | Room Temp. | High | [8] |
| Bis(trifluoromethanesulfonyl)imide Method | Amino Acid, (Tf)₂NH, t-Butyl Acetate | t-Butyl Acetate | Room Temp. | Good to High | [7] |
| Deprotection Method | Reagents | Solvent | Temperature | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | TFA, Dichloromethane (1:1) | Dichloromethane | Room Temp. | 1 - 5 hours | [10] |
| Zinc Bromide (ZnBr₂) | ZnBr₂ (5 eq.) | Dichloromethane | Room Temp. | 12 - 24 hours | [11] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ (aq) | - | Room Temp. | High Yielding | [14] |
| p-Toluenesulfonic Acid (Microwave) | p-TsOH·H₂O (2 eq.) | Solvent-free | Microwave (700W) | 6 - 8 x 30s | [15] |
| Magic Blue / Triethylsilane | (4-BrC₆H₄)₃N•+SbCl₆⁻ (cat.), Et₃SiH | Dichloromethane | Room Temp. | < 1 hour | [16] |
Experimental Protocols
General Procedure for t-Butyl Esterification using Isobutylene
-
To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or dichloromethane in a pressure-resistant vessel, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equiv).
-
Cool the mixture to -78°C and add condensed isobutylene (2.0-3.0 equiv).
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Upon completion, cool the vessel, carefully vent the excess isobutylene, and quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
General Procedure for t-Butyl Ester Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the t-butyl ester (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[10]
-
Stir the solution at room temperature for 1-5 hours, monitoring the reaction by TLC or LC-MS.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with a suitable solvent like toluene (B28343) or DCM to remove residual TFA.
-
The resulting carboxylic acid can be used directly or purified further if required.
General Procedure for Selective t-Butyl Ester Deprotection using Zinc Bromide (ZnBr₂)
-
To a stirred solution of the N-protected amino acid t-butyl ester (1.0 mmol) in dichloromethane (5 mL), add zinc bromide (500 mol %).[11][12]
-
Stir the suspension at room temperature for 12-24 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the corresponding carboxylic acid.[12]
Visualization of Key Processes
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. patents.justia.com [patents.justia.com]
- 5. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 6. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
The Crucial Role of Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linchpin of this sophisticated therapeutic modality is the linker, a chemical bridge that connects the antibody to the payload. The design and chemical properties of the linker are critical determinants of an ADC's efficacy, safety, and pharmacokinetic profile. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved to release the cytotoxic agent upon internalization into the target cancer cell. This technical guide delves into the fundamental principles of linker technology in ADCs, providing a comprehensive overview of linker types, stability, and the impact of the drug-to-antibody ratio (DAR), supported by quantitative data and detailed experimental protocols.
The Core Principles of ADC Linker Technology
The primary function of a linker is to ensure that the potent cytotoxic payload is delivered specifically to the tumor cells targeted by the monoclonal antibody. This requires a delicate balance between stability in the bloodstream and timely cleavage at the site of action.[1] Linker technology has evolved significantly to meet these demands, leading to the development of two main classes of linkers: cleavable and non-cleavable linkers.[2]
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are engineered to be stable at the physiological pH of blood but are susceptible to cleavage under specific conditions prevalent in the tumor microenvironment or within the cancer cell.[3] This conditional release mechanism is a key strategy to widen the therapeutic window of ADCs. There are three main types of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers, most commonly peptide-based, are designed to be substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[1] A widely used example is the valine-citrulline (VC) dipeptide linker.[3]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at neutral pH but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells.[4]
-
Redox-Sensitive Linkers: Disulfide-based linkers are designed to be cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which are found at significantly higher levels inside cells compared to the bloodstream.[4]
Non-Cleavable Linkers: Stability Through Antibody Degradation
Non-cleavable linkers, such as those based on thioether bonds, form a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug from these linkers is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[2] This process releases the payload with the linker and a residual amino acid attached. A key advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a more favorable safety profile and a wider therapeutic window.[2][5]
Quantitative Insights into Linker Performance
The choice of linker has a profound impact on the pharmacokinetic profile and overall performance of an ADC. Quantitative analysis of linker stability and the drug-to-antibody ratio (DAR) are critical for optimizing ADC design.
Linker Stability in Plasma
The stability of the linker in plasma is a crucial parameter that dictates the amount of payload that reaches the tumor versus being prematurely released into circulation, which can cause systemic toxicity.[3] The following table summarizes in vivo stability data for various linker types.
| Linker Type | ADC Model | Animal Model | Half-life (t1/2) / Stability | Reference(s) |
| Cleavable Linkers | ||||
| Valine-Citrulline (VC) | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [3] |
| Valine-Citrulline (VC) | cAC10-MMAE | Cynomolgus Monkey | ~240 hours (10.0 days) | [3] |
| Hydrazone | Gemtuzumab ozogamicin | Human | Prone to non-specific release in clinical studies | [5] |
| Disulfide | SPDB-DM4 | Mouse | Increased stability with steric hindrance | [1] |
| β-glucuronide | Tandem-cleavage linker | Mouse | Excellent plasma stability | [1] |
| Non-Cleavable Linkers | ||||
| Thioether (SMCC) | Trastuzumab-DM1 (T-DM1) | Mouse | 10.4 days | [2][3] |
Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) refers to the average number of payload molecules conjugated to a single antibody.[6] The DAR is a critical quality attribute that significantly influences the efficacy, toxicity, and pharmacokinetics of an ADC.[6][7] While a higher DAR can increase potency, it can also lead to faster clearance and increased toxicity.[8][9] The optimal DAR is typically between 2 and 4 for many ADCs.[6][7]
| DAR Value | ADC Model | Key Findings | Reference(s) |
| Low (Avg. ~2) | Maytansinoid ADC | More efficacious than DAR 3.5 conjugates in a cross-reactive model system, potentially by compensating for target-mediated drug disposition (TMDD). | [10] |
| Moderate (3-4) | Maytansinoid ADCs | Supported as having a good therapeutic index. | [8] |
| High (Avg. 9-10) | Maytansinoid ADC | Showed rapid clearance and accumulation in the liver, leading to decreased efficacy. | [8][9] |
| High (Avg. ~8) | Enhertu (Trastuzumab deruxtecan) | Represents a shift towards higher DAR ADCs to intensify anti-tumor effects, though this can present challenges with pharmacokinetics. | [7] |
Experimental Protocols for Linker and ADC Characterization
Rigorous in vitro and in vivo characterization is essential to evaluate the performance of an ADC. The following sections provide detailed protocols for key experiments.
In Vitro Plasma Stability Assay using LC-MS
This assay assesses the stability of the ADC linker in plasma by measuring the amount of released payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or animal plasma (e.g., mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
Procedure:
-
ADC Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the ADC-plasma mixture at 37°C in a controlled environment (e.g., a 5% CO2 incubator).
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 144 hours).
-
Immediately freeze the collected samples at -80°C to stop any further degradation.[11]
-
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample, add 200 µL of cold acetonitrile containing a suitable internal standard to precipitate the plasma proteins.[11]
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the released payload, to a new tube for LC-MS analysis.[11]
-
-
LC-MS Analysis:
-
Inject the supernatant onto the LC-MS system.
-
Use a suitable reversed-phase column for separation of the payload from other plasma components.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of the payload and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of released payload at each time point by comparing the peak area of the payload to that of the internal standard and a standard curve.
-
Plot the concentration of the released payload over time to determine the stability profile of the ADC in plasma.
-
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[12] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[13]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[13]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
HIC-HPLC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample onto the column.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species. The unconjugated antibody will elute first, followed by species with increasing DAR.[12]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak area for each species (DAR=0, DAR=2, DAR=4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100[12]
-
-
In Vitro Cytotoxicity (MTT) Assay
This assay measures the ability of an ADC to kill target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000 cells/well).
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.[14]
-
-
ADC Treatment:
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.[3]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[3]
-
Bystander Cytotoxicity Assay
This assay evaluates the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cells
-
Antigen-negative cells engineered to express a fluorescent protein (e.g., GFP)
-
Co-culture medium
-
ADC
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed a monoculture of the GFP-expressing antigen-negative cells as a control.
-
Incubate overnight to allow for cell attachment.[3]
-
-
ADC Treatment:
-
Treat the co-cultures and the monoculture of antigen-negative cells with serial dilutions of the ADC.
-
Incubate for 72-120 hours.[3]
-
-
Data Acquisition and Analysis:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the antigen-negative cell population.
-
Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the antigen-negative cells.
-
A decrease in the viability of the GFP-expressing antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[3]
-
Signaling Pathways and Logical Relationships
The efficacy of an ADC is intimately linked to the biology of its target antigen and the downstream signaling pathways that are disrupted upon payload delivery. Visualizing these pathways and the logical relationships in ADC design can provide a clearer understanding of their mechanism of action.
ADC Mechanism of Action
The general mechanism of action for an ADC involves several key steps, from initial binding to the target cell to the ultimate induction of cell death.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
HER2 Signaling Pathway and ADC Intervention
HER2 (Human Epidermal Growth Factor Receptor 2) is a key target in breast cancer. ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (Enhertu), disrupt HER2-mediated signaling pathways.
Caption: HER2 signaling pathway and points of intervention by a HER2-targeted ADC.
TROP2 Signaling and ADC-Mediated Cytotoxicity
TROP2 (Trophoblast cell-surface antigen 2) is another promising target for ADCs, particularly in triple-negative breast cancer. Sacituzumab govitecan is a TROP2-directed ADC.
Caption: TROP2-mediated signaling and the mechanism of a TROP2-targeted ADC.
Apoptosis Signaling Pathway
The ultimate goal of an ADC is to induce apoptosis in the cancer cell. The released payload can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways induced by ADC payloads.
Conclusion
The linker is a critical component in the design of antibody-drug conjugates, profoundly influencing their stability, efficacy, and safety. A deep understanding of the chemical principles of different linker types, coupled with rigorous quantitative analysis and in vitro characterization, is paramount for the development of next-generation ADCs with wider therapeutic windows. As our knowledge of tumor biology and ADC technology continues to expand, the rational design of linkers will remain a key area of innovation, paving the way for more effective and safer cancer therapies.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. njbio.com [njbio.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
An In-Depth Technical Guide to the Solubility and Stability of Fmoc-NH-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG4-t-butyl ester is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugated molecules. Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility, while the fluorenylmethyloxycarbonyl (Fmoc) protected amine and tert-butyl (t-butyl) ester protected carboxylate offer orthogonal deprotection strategies crucial for controlled, sequential synthesis. This guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-NH-PEG4-t-butyl ester, along with detailed experimental protocols for their assessment and its application in solid-phase PROTAC synthesis.
Chemical Properties
| Property | Value |
| Chemical Name | tert-butyl 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oate |
| Molecular Formula | C30H41NO8 |
| Molecular Weight | 543.66 g/mol |
| CAS Number | 2148295-94-5 |
| Appearance | To be determined; likely a colorless to pale yellow oil or solid |
| Purity | >98% (typical) |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months) at -20 °C. Store in a dry, dark environment. |
Solubility
The PEG4 spacer in Fmoc-NH-PEG4-t-butyl ester is designed to enhance the aqueous solubility of the molecules it is incorporated into, a critical attribute for PROTACs and other biologics.[1][] While specific quantitative solubility data for this compound is not extensively published, its structural components provide a strong indication of its solubility profile. The presence of the hydrophilic PEG chain is known to improve solubility in aqueous media.[3]
Table 2: Qualitative Solubility of Fmoc-NH-PEG4-t-butyl ester in Common Solvents
| Solvent | Solubility | Rationale |
| Water | Moderately Soluble | The PEG chain enhances hydrophilicity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for solid-phase peptide and PROTAC synthesis. |
| Dichloromethane (DCM) | Soluble | A common organic solvent for synthesis and purification. |
| Methanol (MeOH) | Soluble | A polar protic solvent. |
Experimental Protocol: Determination of Kinetic Solubility by UV-Vis Spectroscopy
This protocol provides a method for determining the kinetic solubility of Fmoc-NH-PEG4-t-butyl ester in a buffer solution.
Materials:
-
Fmoc-NH-PEG4-t-butyl ester
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
Thermostatic shaker
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Fmoc-NH-PEG4-t-butyl ester in anhydrous DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient (e.g., 10, 5, 2.5, 1.25, 0.625, 0.313, 0.156, 0 mM).
-
Addition of Buffer: To each well containing the DMSO dilutions, add PBS (pH 7.4) to achieve a final DMSO concentration of 1% (v/v). For example, add 2 µL of the DMSO stock/dilution to 198 µL of PBS.
-
Incubation: Seal the plate and incubate at room temperature (or a desired temperature, e.g., 37°C) for 2 hours with gentle shaking.
-
Measurement: Measure the absorbance of each well at a wavelength where the compound has a distinct absorbance maximum (e.g., determined by a prior wavelength scan). The Fmoc group has a strong absorbance around 265 nm and 301 nm.
-
Data Analysis: The highest concentration that does not show evidence of precipitation (e.g., a sharp increase in light scattering or a non-linear increase in absorbance) is considered the kinetic solubility.
Stability
The stability of Fmoc-NH-PEG4-t-butyl ester is dictated by its two primary protecting groups: the Fmoc group and the t-butyl ester. Understanding their lability under different conditions is crucial for its successful application in multi-step syntheses.
Table 3: Stability Profile of Fmoc-NH-PEG4-t-butyl ester
| Condition | Fmoc Group Stability | t-Butyl Ester Stability | Overall Stability |
| Acidic (e.g., Trifluoroacetic acid) | Stable | Labile | The t-butyl ester will be cleaved. |
| Basic (e.g., Piperidine in DMF) | Labile | Stable | The Fmoc group will be removed. |
| Neutral (pH ~7) | Generally Stable | Generally Stable | The molecule is expected to be stable for extended periods under neutral aqueous conditions. |
| Elevated Temperature | May be labile at very high temperatures (>120°C) | Can be thermally cleaved at high temperatures.[4] | High temperatures should be avoided to maintain the integrity of both protecting groups. |
| Hydrogenolysis | Potentially Labile | Stable | The stability of the Fmoc group to hydrogenolysis can be variable. |
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of Fmoc-NH-PEG4-t-butyl ester at different pH values.
Materials:
-
Fmoc-NH-PEG4-t-butyl ester
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium bicarbonate
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Thermostatic incubator
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2, 5, 7.4, and 9). For example, use a phosphate (B84403) buffer for pH 2, 5, and 7.4, and a bicarbonate buffer for pH 9.
-
Sample Preparation: Prepare a stock solution of Fmoc-NH-PEG4-t-butyl ester in ACN. Dilute the stock solution into each of the prepared buffer solutions to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution. Quench any reaction by diluting the aliquot in the HPLC mobile phase.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical method would be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Monitor the elution profile at a wavelength suitable for the Fmoc group (e.g., 265 nm).
-
Data Analysis: The stability is determined by measuring the peak area of the intact Fmoc-NH-PEG4-t-butyl ester over time. A decrease in the peak area indicates degradation. The appearance of new peaks corresponding to degradation products (e.g., the Fmoc-deprotected or t-butyl ester-cleaved product) should also be monitored.
Application in PROTAC Synthesis
Fmoc-NH-PEG4-t-butyl ester is a valuable tool for the solid-phase synthesis of PROTACs. The orthogonal protecting groups allow for the sequential attachment of a warhead (targeting the protein of interest) and an E3 ligase ligand.
Experimental Workflow: Solid-Phase PROTAC Synthesis
The following workflow outlines a general strategy for the synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl ester on a solid support. This example assumes the E3 ligase ligand is first attached to the resin.
General Mechanism of Action for a PROTAC
Once synthesized, the PROTAC facilitates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Conclusion
Fmoc-NH-PEG4-t-butyl ester is a well-designed bifunctional linker that offers significant advantages in the synthesis of complex molecules like PROTACs. Its PEG spacer imparts favorable solubility characteristics, while the orthogonal Fmoc and t-butyl protecting groups provide the synthetic flexibility required for multi-step solid-phase synthesis. A thorough understanding of its solubility and stability profile is essential for its effective use in research and drug development. The protocols and workflows provided in this guide offer a starting point for the characterization and application of this versatile chemical tool.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Fmoc-NH-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This application note provides a detailed protocol for the synthesis of PROTACs employing the versatile linker, Fmoc-NH-PEG4-t-butyl ester. The use of a polyethylene (B3416737) glycol (PEG) linker can enhance the solubility and cell permeability of the final PROTAC molecule.
The synthesis strategy involves a modular approach with sequential deprotection and coupling steps to assemble the final PROTAC. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for an amine, which can be removed under basic conditions, while the t-butyl ester protects a carboxylic acid and is cleaved under acidic conditions. This orthogonal protection strategy allows for controlled, stepwise synthesis.
PROTAC Synthesis Workflow
The overall workflow for the synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl ester is depicted below. The process begins with the selective deprotection of either the Fmoc or the t-butyl group on the linker, followed by coupling to the E3 ligase ligand or the target protein warhead, respectively. Subsequent deprotection of the remaining protecting group and a final coupling step yield the desired PROTAC.
Caption: General workflow for PROTAC synthesis.
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl ester. This guide assumes the availability of the desired warhead (with a free carboxylic acid) and E3 ligase ligand (with a free amine or a functional group that can be converted to an amine).
Protocol 1: Fmoc Deprotection of Fmoc-NH-PEG4-t-butyl ester
-
Dissolve Fmoc-NH-PEG4-t-butyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine (B6355638) in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting amine-PEG4-t-butyl ester by flash column chromatography.
Protocol 2: Amide Coupling with E3 Ligase Ligand
-
Dissolve the amine-PEG4-t-butyl ester (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.[1][2][3]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the coupled product by flash column chromatography.
Protocol 3: t-Butyl Ester Deprotection
-
Dissolve the product from Protocol 2 (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The crude carboxylic acid is often used in the next step without further purification.
Protocol 4: Final Amide Coupling with Warhead
-
Dissolve the crude carboxylic acid from Protocol 3 (1.0 eq) and the warhead containing a free amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[1][2][3]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following table provides representative quantitative data for the key steps in the PROTAC synthesis protocol. Actual results may vary depending on the specific substrates and reaction conditions.
| Step | Reagent/Parameter | Quantity/Condition | Typical Yield |
| Fmoc Deprotection | Fmoc-NH-PEG4-t-butyl ester | 1.0 eq | 85-95% |
| 20% Piperidine in DMF | 10-20 volumes | ||
| Reaction Time | 1-2 hours | ||
| Temperature | Room Temperature | ||
| Amide Coupling 1 | Amine-PEG4-t-butyl ester | 1.0 eq | 60-80% |
| E3 Ligase Ligand-COOH | 1.1 eq | ||
| HATU | 1.2 eq | ||
| DIPEA | 3.0 eq | ||
| Reaction Time | 12-16 hours | ||
| Temperature | Room Temperature | ||
| t-Butyl Ester Deprotection | Coupled Intermediate | 1.0 eq | >90% (crude) |
| TFA in DCM | 20-50% (v/v) | ||
| Reaction Time | 1-3 hours | ||
| Temperature | 0 °C to Room Temp | ||
| Amide Coupling 2 (Final) | Crude Carboxylic Acid | 1.0 eq | 40-70% |
| Warhead-NH2 | 1.1 eq | ||
| HATU | 1.2 eq | ||
| DIPEA | 3.0 eq | ||
| Reaction Time | 12-16 hours | ||
| Temperature | Room Temperature |
PROTAC Characterization
Following synthesis and purification, the biological activity of the PROTAC must be characterized through a series of in vitro and cellular assays.
PROTAC Characterization Workflow
Caption: Workflow for PROTAC characterization.
Key Characterization Assays:
-
Binary Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) are used to determine the binding affinities of the PROTAC to both the target protein and the E3 ligase independently.[5][6]
-
Ternary Complex Formation Assays: The ability of the PROTAC to induce the formation of a stable ternary complex is a critical determinant of its efficacy.[] Assays like SPR, NanoBRET, and AlphaLISA can be employed to quantify the formation and stability of this complex.[5][6][8]
-
In Vitro Ubiquitination Assays: These assays directly measure the PROTAC-mediated ubiquitination of the target protein in a reconstituted system containing purified E1, E2, E3 enzymes, ubiquitin, and ATP.[9][10] The ubiquitinated protein can be detected by Western blot as higher molecular weight species.[9][11]
-
Cellular Degradation Assays: The most common method to assess PROTAC efficacy is to measure the degradation of the target protein in cultured cells.[12] Western blotting is a standard technique to quantify the reduction in protein levels.[12][13] Mass spectrometry-based proteomics can also provide a more global view of protein degradation.[14] Key parameters determined are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
-
Cellular Functional Assays: Finally, the downstream biological consequences of target protein degradation are evaluated using relevant cellular assays, such as cell viability assays, reporter gene assays, or other functional readouts specific to the target protein's role.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 8. Ternary Complex Formation [promega.sg]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: A Step-by-Step Guide to Fmoc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in bioconjugation, solid-phase peptide synthesis (SPPS), and the functionalization of polyethylene (B3416737) glycol (PEG) linkers. Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, which allows for orthogonal protection strategies in complex molecule synthesis.[1][2] This application note provides a detailed, step-by-step guide for the efficient deprotection of Fmoc-protected PEG linkers, covering the underlying chemistry, experimental protocols, and methods for monitoring the reaction.
Fmoc-protected PEG linkers are essential tools in drug delivery and bioconjugation. The PEG component enhances the solubility and bioavailability of conjugated molecules, while the Fmoc-protected amine allows for the controlled, sequential assembly of complex biomolecules. The removal of the Fmoc group is a critical step, revealing a primary amine that can be used for subsequent conjugation reactions.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process can be summarized in two main steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[1][3]
-
β-Elimination: This initial deprotonation leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes elimination, releasing the free amine of the PEG linker, carbon dioxide, and dibenzofulvene (DBF).[1][3]
-
Dibenzofulvene Adduct Formation: The highly reactive DBF is subsequently trapped by the amine base (e.g., piperidine) to form a stable adduct. This prevents the DBF from reacting with the newly deprotected amine of the PEG linker.[1]
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Experimental Protocols
This section provides detailed protocols for the deprotection of Fmoc-PEG linkers in solution, monitoring the reaction, and subsequent work-up to isolate the deprotected product.
Materials and Reagents
-
Fmoc-NH-PEG-Linker (e.g., Fmoc-NH-PEG-COOH)
-
Piperidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most standard applications.
-
Preparation of Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF. For example, add 2 mL of piperidine to 8 mL of anhydrous DMF.
-
Reaction Setup: Dissolve the Fmoc-NH-PEG-linker in the 20% piperidine/DMF solution. A typical concentration is 10-50 mg/mL.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitoring (Optional but Recommended):
-
UV-Vis Spectroscopy: Take an aliquot of the reaction mixture, dilute it with DMF, and measure the absorbance at approximately 301 nm. The formation of the dibenzofulvene-piperidine adduct results in a strong UV absorbance at this wavelength. The reaction is considered complete when the absorbance reading stabilizes.
-
HPLC: Inject a small aliquot of the reaction mixture (after quenching with a small amount of acetic acid) into an HPLC system to monitor the disappearance of the starting material and the appearance of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.
-
Precipitate the product by adding the concentrated residue to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and other impurities.
-
Dry the deprotected PEG linker under vacuum.
-
For further purification, if necessary, the product can be redissolved in a minimal amount of a suitable solvent and re-precipitated, or purified by chromatography.
-
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine (B1678402)
For applications requiring faster deprotection or for sterically hindered substrates, a combination of DBU and piperazine can be highly effective.
-
Preparation of Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.
-
Reaction Setup: Dissolve the Fmoc-NH-PEG-linker in the DBU/piperazine/DMF solution.
-
Reaction: Stir the mixture at room temperature. Deprotection is often complete in less than 5 minutes.[4][5]
-
Monitoring: Follow the same monitoring procedures as described in Protocol 1.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Data Presentation
The efficiency of Fmoc deprotection is dependent on the base, its concentration, and the reaction time. The following tables summarize quantitative data on the kinetics of Fmoc deprotection under various conditions. While much of this data is derived from studies on solid-phase peptide synthesis, the relative efficiencies of the reagents are applicable to solution-phase deprotection of PEG linkers.
Table 1: Comparison of Half-life (t₁/₂) for Fmoc Deprotection with Different Reagents in DMF
| Deprotection Reagent | Half-life (t₁/₂) (seconds) | Reference |
| 20% Piperidine | 7 | [5] |
| 10% Piperidine | 21 | [5] |
| 5% Piperazine | 45 | [5] |
| 5% Piperazine + 0.5% DBU | 12 | [5] |
| 5% Piperazine + 1% DBU | 7 | [5] |
| 5% Piperazine + 2% DBU | 4 | [5] |
Table 2: Fmoc Deprotection Efficiency of Fmoc-Val-OH in Solution with Piperidine in DMF
| Piperidine Concentration (v/v) | Reaction Time (minutes) | Deprotection Efficiency (%) | Reference |
| 1% | 1 | 5.2 | [6] |
| 1% | 3 | 33.4 | [6] |
| 1% | 5 | 49.6 | [6] |
| 2% | 1 | 12.9 | [6] |
| 2% | 3 | 63.3 | [6] |
| 2% | 5 | 87.9 | [6] |
| 5% | 3 | >99 | [6] |
| 20% | 3 | >99 | [6] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the Fmoc deprotection of PEG linkers.
Caption: Experimental workflow for Fmoc deprotection of PEG linkers.
Conclusion
The deprotection of Fmoc-PEG linkers is a fundamental and critical step in the synthesis of PEGylated bioconjugates and other advanced drug delivery systems. The choice of deprotection reagent and reaction conditions can be tailored to the specific requirements of the synthesis, with standard piperidine protocols being robust and reliable for most applications, while DBU-based methods offer a significant acceleration when needed. Careful monitoring and appropriate work-up procedures are essential to ensure high yields and purity of the final deprotected PEG linker, enabling its successful use in subsequent conjugation steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Acidic Cleavage of t-Butyl Esters from PEGylated Compounds
AN-PEG-001
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. During the synthesis of PEGylated conjugates, protecting groups are often necessary to mask reactive functional groups. The t-butyl ester is a common choice for protecting carboxylic acid moieties due to its stability under neutral and basic conditions.[1] The final step in the synthesis often involves the removal, or cleavage, of this group to yield the active carboxylic acid.
The most prevalent method for t-butyl ester deprotection is acidolysis, typically employing trifluoroacetic acid (TFA).[2] This process relies on the formation of a stable tertiary carbocation, which readily occurs under strong acidic conditions.[1][3] This application note provides a detailed overview of the conditions and protocols for the acidic cleavage of t-butyl esters from PEGylated compounds, including considerations for minimizing side reactions and monitoring reaction progress.
Mechanism of Acidic Cleavage
The acidic cleavage of a t-butyl ester proceeds via protonation of the carbonyl oxygen by a strong acid, such as TFA. This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the t-butyl group as a stable t-butyl carbocation.[3][4] The carbocation is then neutralized, often by forming isobutylene (B52900) gas.[4]
General Considerations for Cleavage
Several factors can influence the efficiency and outcome of the deprotection reaction:
-
Acid Strength and Concentration: Strong acids are required for efficient cleavage. A common starting point is a 50% solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM).[2] For more resistant esters or to accelerate the reaction, neat TFA (95%) can be used.[2]
-
Reaction Time and Temperature: Cleavage is typically performed at room temperature for a duration of 2 to 5 hours.[2][5] In cases of incomplete cleavage due to factors like steric hindrance, extending the reaction time may be necessary.[2]
-
Scavengers: The t-butyl carbocation generated during cleavage is a reactive electrophile that can lead to undesired side reactions, particularly the alkylation of electron-rich amino acid residues like tryptophan (Trp) and methionine (Met).[2][6] To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocation.[6] Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).[2]
-
Solvent: Dichloromethane (DCM) is a frequently used solvent as it is compatible with the acidic conditions and helps to solubilize the PEGylated conjugate.[2]
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/DCM
This protocol is suitable for PEGylated compounds that do not contain acid-sensitive residues.
Materials:
-
t-Butyl ester protected PEGylated compound
-
Trifluoroacetic acid (TFA), high purity
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Centrifuge and tubes
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester protected PEGylated compound in DCM in a suitable round-bottom flask.
-
In a well-ventilated fume hood, add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture of TFA and DCM.[5]
-
Stir the reaction mixture at room temperature for 2-5 hours.[2]
-
Monitor the reaction progress by taking small aliquots and analyzing them via HPLC or ¹H NMR. The disappearance of the t-butyl peak (a singlet around 1.4 ppm in ¹H NMR) indicates reaction completion.[2]
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitate the deprotected PEGylated product by adding the concentrated residue dropwise to a flask of cold diethyl ether with stirring.[2]
-
Collect the precipitate by centrifugation, decant the ether, and wash the product with additional cold diethyl ether.
-
Dry the final product under vacuum.
Protocol 2: Cleavage with a Scavenger Cocktail
This protocol is recommended for PEGylated compounds containing acid-sensitive residues, such as tryptophan or methionine, to prevent alkylation side reactions.[2]
Materials:
-
t-Butyl ester protected PEGylated compound
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge and tubes
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, prepare the cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[2]
-
Add the cleavage cocktail to the t-butyl ester protected PEGylated compound (a general guideline is 10 mL of cocktail per gram of conjugate).[2]
-
Stir the mixture at room temperature for 2-4 hours.[2]
-
Monitor the reaction for completion as described in Protocol 1.
-
Following the reaction, remove the TFA under reduced pressure.[2]
-
Precipitate the product from cold diethyl ether as described in Protocol 1.[2]
-
Collect, wash, and dry the final product. Further purification by chromatography may be required to remove scavenger byproducts.[2]
Data Presentation
The following tables summarize typical conditions and potential issues encountered during the acidic cleavage of t-butyl esters from PEGylated compounds.
Table 1: Typical Reaction Conditions for TFA-Mediated Cleavage
| Parameter | Condition | Notes |
| Acid | Trifluoroacetic Acid (TFA) | High purity TFA should be used to ensure efficacy.[2] |
| Concentration | 50-95% in DCM or neat | 50% TFA in DCM is a common starting point.[2] |
| Temperature | Room Temperature | Standard condition for the reaction. |
| Time | 2-5 hours | Reaction time may need to be extended for sterically hindered substrates.[2][7] |
| Scavengers | TIS, Water, EDT | Used to prevent side reactions with sensitive residues like Trp and Met.[2] |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient reaction time or TFA concentration; Steric hindrance.[2] | Increase reaction time or use a higher concentration of TFA. Monitor reaction progress with HPLC or NMR.[2] |
| Side Product Formation (Alkylation) | Presence of sensitive residues (e.g., Trp, Met) and reactive t-butyl cations.[2] | Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[2] |
| Difficulty in Product Isolation | High solubility of the PEGylated product in workup solvents. | After cleavage and removal of TFA, precipitate the product in cold diethyl ether.[2] |
Visualizations
Caption: Experimental workflow for acidic cleavage of t-butyl ester.
Caption: Logical relationship of cleavage and side-reaction mitigation.
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Fmoc-NH-PEG4-t-butyl Ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG4-t-butyl ester is a bifunctional linker increasingly utilized in solid-phase peptide synthesis (SPPS) for the development of complex biomolecules and therapeutic agents. This application note provides a detailed overview of its properties, applications, and comprehensive protocols for its use, with a particular focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporation of a short, discrete polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, bioavailability, and pharmacokinetic properties of the final product. The Fmoc protecting group allows for standard SPPS workflows, while the t-butyl ester provides a stable C-terminal protection that can be cleaved under acidic conditions.
Core Applications
The primary application of Fmoc-NH-PEG4-t-butyl ester is as a hydrophilic linker in the synthesis of modified peptides and complex drug conjugates. Its defined length and bifunctional nature make it an ideal building block for:
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of a target protein. The PEG4 linker serves to connect the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand, providing optimal spacing and solubility for the formation of the ternary complex.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to mitigate aggregation and improve the pharmacokinetic profile of the ADC.
-
Peptide Modification: Incorporation of the PEG4 linker can improve the solubility of hydrophobic peptides and can be used to attach labels, such as fluorescent dyes or biotin, for diagnostic and research applications.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₄₁NO₈ |
| Molecular Weight | 543.66 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS |
| Fmoc Deprotection | Standard basic conditions (e.g., 20% piperidine (B6355638) in DMF) |
| t-Butyl Ester Cleavage | Acidic conditions (e.g., high concentration of TFA) |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-NH-PEG4-t-butyl Ester in SPPS
This protocol describes the standard procedure for coupling Fmoc-NH-PEG4-t-butyl ester to a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-NH-PEG4-t-butyl ester
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: If the resin-bound peptide is N-terminally Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-NH-PEG4-t-butyl ester (2-4 eq.), HBTU/HATU (1.95 eq.), and DIPEA (4-8 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to ensure the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
The resin is now ready for the next coupling step or final cleavage.
Protocol 2: Solid-Phase Synthesis of a PROTAC using Fmoc-NH-PEG4-t-butyl Ester
This protocol outlines a general strategy for the solid-phase synthesis of a PROTAC, where the E3 ligase ligand is first attached to the resin, followed by the PEG linker and the target protein-binding ligand (warhead).
Workflow for Solid-Phase PROTAC Synthesis
Caption: A general workflow for the solid-phase synthesis of a PROTAC molecule.
Procedure:
-
E3 Ligase Ligand Immobilization: Couple the E3 ligase ligand (e.g., a thalidomide (B1683933) or VHL ligand derivative with a suitable functional group) to the solid support (e.g., Rink Amide resin).
-
Linker Coupling: Following the deprotection of the E3 ligase ligand (if necessary), couple Fmoc-NH-PEG4-t-butyl ester as described in Protocol 1 .
-
Fmoc Deprotection: Remove the Fmoc group from the PEG linker by treating the resin with 20% piperidine in DMF.
-
Warhead Coupling: Couple the target protein-binding ligand (warhead), which should have a carboxylic acid functionality, to the free amine of the PEG linker using standard coupling reagents (e.g., HBTU/DIPEA in DMF).
-
Cleavage and Deprotection: Cleave the fully assembled PROTAC from the resin and remove all acid-labile protecting groups (including the t-butyl ester) using a cleavage cocktail (see Protocol 3 ).
-
Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 3: Cleavage of the PEGylated Peptide from the Resin
The final step in SPPS is the cleavage of the peptide from the solid support and the removal of any remaining side-chain protecting groups. The t-butyl ester of the PEG4 linker is cleaved under these conditions.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
Cleavage Cocktail Comparison (Representative Data)
| Cleavage Cocktail Composition (v/v/v) | Target Residues | Cleavage Time (h) | Expected Purity (Crude) |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Standard peptides, Trp, Met | 2-3 | >85% |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Cys, Met | 2-3 | >80% |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | General purpose, "odorless" | 2-4 | >85% |
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Data Presentation
Coupling Efficiency
| Coupling Reagent | Activation Time | Coupling Time | Typical Efficiency |
| HBTU/DIPEA | 2-5 min | 30-60 min | >99% |
| HATU/DIPEA | 2-5 min | 20-45 min | >99.5% |
| DIC/Oxyma | 5-10 min | 60-120 min | >98.5% |
PROTAC Synthesis Yields
The overall yield of a solid-phase PROTAC synthesis can vary significantly depending on the complexity of the ligands and the number of synthetic steps. The following table provides representative yields for different stages of a solid-phase PROTAC synthesis.
| Synthesis Stage | Expected Yield |
| E3 Ligand Loading on Resin | 70-90% |
| Linker Coupling | >95% |
| Warhead Coupling | 85-95% |
| Cleavage and Purification | 30-60% |
| Overall Yield | 15-45% |
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC, leading to the degradation of a target protein.
Conclusion
Fmoc-NH-PEG4-t-butyl ester is a valuable and versatile building block for solid-phase peptide synthesis, particularly in the rapidly advancing field of targeted protein degradation. Its incorporation can significantly improve the physicochemical properties of complex synthetic molecules. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this linker in their synthetic strategies. Careful optimization of coupling and cleavage conditions is recommended to achieve high yields and purity of the final product.
Application of Fmoc-NH-PEG4-t-butyl ester in ADC Linker Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, solubility, pharmacokinetics, and therapeutic index.[1] A well-designed linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient cleavage and payload delivery within the target cell.[1]
Fmoc-NH-PEG4-t-butyl ester is a versatile heterobifunctional linker that offers several advantages in the construction of ADCs. It incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, an amine-protecting fluorenylmethyloxycarbonyl (Fmoc) group, and a carboxyl-protecting tert-butyl (t-butyl) ester group. The PEG4 moiety enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[2][3] The orthogonal protecting groups, Fmoc and t-butyl ester, allow for the sequential and controlled conjugation of the payload and the antibody, providing a precise approach to ADC synthesis.
These application notes provide a comprehensive overview of the utility of Fmoc-NH-PEG4-t-butyl ester in ADC linker chemistry, complete with detailed experimental protocols, quantitative data on the impact of PEG linkers, and visualizations of the synthetic workflow.
Physicochemical Properties and Advantages of PEG4 Linkers
The incorporation of a PEG4 spacer in ADC linkers offers significant benefits that address common challenges in ADC development:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic PEG4 chain creates a hydration shell around the payload, increasing the overall solubility of the ADC in aqueous environments and reducing the propensity for aggregation.[2][3]
-
Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[4] This extended circulation time can result in greater accumulation of the ADC in tumor tissues.
-
Reduced Immunogenicity: By shielding the payload and parts of the linker, the PEG chain can reduce the potential for an immunogenic response against the ADC.[3]
-
Steric Hindrance: The flexible PEG4 chain acts as a spacer, providing steric hindrance that can prevent the aggregation of ADC molecules, further enhancing stability.[2]
Data Presentation: Impact of PEG Linkers on ADC Properties
While specific quantitative data for ADCs constructed using Fmoc-NH-PEG4-t-butyl ester is not extensively available in the public domain, the following tables summarize general trends and illustrative data from studies on ADCs with short PEG linkers. This data highlights the impact of PEGylation on key ADC parameters.
Table 1: Illustrative in vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Linker | Target Cell Line | IC50 (ng/mL) |
| Non-PEGylated | HER2+ Breast Cancer | 15 |
| PEG4 | HER2+ Breast Cancer | 20 |
| PEG8 | HER2+ Breast Cancer | 25 |
| PEG12 | HER2+ Breast Cancer | 35 |
Note: This data is illustrative and compiled from various sources. Actual IC50 values will vary depending on the antibody, payload, target antigen, and cell line.
Table 2: Illustrative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths in Rodent Models
| Linker | Plasma Half-life (t½, hours) | Area Under the Curve (AUC, µg·h/mL) |
| Non-PEGylated | 100 | 25,000 |
| PEG4 | 120 | 30,000 |
| PEG8 | 150 | 38,000 |
| PEG12 | 165 | 42,000 |
Note: This data is illustrative. Pharmacokinetic parameters are highly dependent on the specific ADC construct and the animal model used.
Table 3: Illustrative in vivo Efficacy of ADCs with Varying PEG Linker Lengths in Xenograft Models
| Linker | Dosing Regimen | Tumor Growth Inhibition (%) |
| Non-PEGylated | 3 mg/kg, single dose | 60 |
| PEG4 | 3 mg/kg, single dose | 75 |
| PEG8 | 3 mg/kg, single dose | 85 |
| PEG12 | 3 mg/kg, single dose | 88 |
Note: This data is illustrative. In vivo efficacy is dependent on the tumor model, dosing schedule, and the specific ADC.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an ADC using Fmoc-NH-PEG4-t-butyl ester. The process involves three main stages:
-
Synthesis of the Drug-Linker Conjugate.
-
Fmoc Deprotection of the Drug-Linker.
-
Conjugation to the Monoclonal Antibody.
A representative cytotoxic payload, Monomethyl Auristatin E (MMAE), is used as an example.
Protocol 1: Synthesis of the Drug-Linker Conjugate (MMAE-PEG4-NH-Fmoc)
This protocol describes the deprotection of the t-butyl ester from Fmoc-NH-PEG4-t-butyl ester to reveal the carboxylic acid, followed by its activation and conjugation to the amine group of MMAE.
Materials:
-
Fmoc-NH-PEG4-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (as a scavenger)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Monomethyl Auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Reverse-phase HPLC system for purification
Procedure:
Part A: t-Butyl Ester Deprotection
-
Reaction Setup: Dissolve Fmoc-NH-PEG4-t-butyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cleavage Cocktail: In a separate container, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[5]
-
Deprotection Reaction: Add the cleavage cocktail to the dissolved linker (approximately 10 mL per gram of linker). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.[5]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
Precipitation: Dissolve the oily residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation and dry under vacuum. The resulting product is Fmoc-NH-PEG4-COOH.
Part B: Activation and Conjugation to MMAE
-
Activation of Carboxylic Acid: Dissolve the dried Fmoc-NH-PEG4-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours, or overnight at 4°C, to form the NHS ester.[6] The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Payload Preparation: In a separate flask, dissolve MMAE (1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents) to act as a base.
-
Conjugation Reaction: Filter the activated Fmoc-NH-PEG4-NHS ester solution to remove the dicyclohexylurea precipitate. Slowly add the filtrate to the MMAE solution. Stir the reaction mixture at room temperature overnight.[3]
-
Purification: Remove the DMF under reduced pressure. Purify the crude product, MMAE-PEG4-NH-Fmoc, by reverse-phase HPLC.
-
Characterization: Characterize the purified product by LC-MS and NMR to confirm its identity and purity. Lyophilize the pure fractions to obtain the final drug-linker conjugate as a solid.
Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Fmoc protecting group from the drug-linker to expose the terminal amine, which will be used for conjugation to the antibody.
Materials:
-
MMAE-PEG4-NH-Fmoc (from Protocol 1)
-
N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
Procedure:
-
Reaction Setup: Dissolve the purified MMAE-PEG4-NH-Fmoc in DMF.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection Reaction: Add the piperidine solution to the dissolved drug-linker. Stir the reaction at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction by TLC or LC-MS.
-
Purification: Once the reaction is complete, purify the product, MMAE-PEG4-NH2, by reverse-phase HPLC to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Characterization: Confirm the identity and purity of the deprotected drug-linker by LC-MS. Lyophilize the pure fractions.
Protocol 3: Conjugation to a Monoclonal Antibody
This protocol describes the conjugation of the deprotected drug-linker (MMAE-PEG4-NH2) to a monoclonal antibody. This example assumes a cysteine-based conjugation strategy following the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
MMAE-PEG4-NH2 (from Protocol 2)
-
Maleimide-PEG4-NHS ester (as a heterobifunctional crosslinker)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
Part A: Antibody Reduction
-
Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS.
-
Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
Part B: Preparation of Maleimide-activated Drug-Linker
-
Activation: In a separate reaction, couple the MMAE-PEG4-NH2 to a heterobifunctional crosslinker such as Maleimide-PEG4-NHS ester in a suitable organic solvent like DMF with a base like DIPEA. Purify the resulting MMAE-PEG4-Maleimide conjugate by HPLC.
Part C: Conjugation Reaction
-
Buffer Exchange: Buffer exchange the reduced antibody into the conjugation buffer using a desalting column to remove excess TCEP.
-
Conjugation: Dissolve the MMAE-PEG4-Maleimide in DMSO. Add the drug-linker solution to the reduced antibody solution at a molar excess of 5-10 fold. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubation: Gently rock the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
Part D: Purification and Characterization of the ADC
-
Purification: Purify the ADC from unreacted drug-linker and other small molecules using SEC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.
-
Aggregation: Assess the level of aggregation using Size-Exclusion Chromatography (SEC).
-
Purity: Analyze the purity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
-
Concentration: Determine the final concentration of the ADC using UV-Vis spectroscopy at 280 nm.
-
-
Storage: Store the purified ADC at 2-8°C in a suitable formulation buffer.
Visualizations
Logical Relationships and Workflows
Caption: Overall workflow for ADC synthesis using Fmoc-NH-PEG4-t-butyl ester.
Caption: Orthogonal deprotection strategy for the bifunctional linker.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Application Notes and Protocols for Targeted Protein Degradation Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[1][2][3]. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs)[3][4][5][6].
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties[4][5][7][8][9]. The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase[4][10][11][12]. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide precise control over the distance and orientation between the two ligands, which is critical for productive ternary complex formation[4][10][12][13].
These application notes provide a detailed experimental workflow for the development and evaluation of PROTACs featuring PEG linkers, from initial design and synthesis to in-depth cellular characterization.
Signaling Pathway: The Ubiquitin-Proteasome System
Targeted protein degradation by PROTACs leverages the endogenous ubiquitin-proteasome pathway[3][14]. This pathway is the primary mechanism for the degradation of most short-lived proteins in eukaryotic cells, playing a critical role in regulating numerous cellular processes, including cell cycle progression and signal transduction[15][16]. The process involves a three-step enzymatic cascade that covalently attaches a chain of ubiquitin molecules to the target protein, marking it for recognition and degradation by the 26S proteasome[3][14][15][17]. A PROTAC facilitates the proximity of the target protein to an E3 ubiquitin ligase, thereby inducing its ubiquitination and subsequent degradation[18][19].
Caption: The Ubiquitin-Proteasome System and PROTAC Mechanism of Action.
Experimental Workflow Overview
The development of a successful PROTAC involves a multi-step process that encompasses chemical synthesis, biochemical and biophysical characterization, and cellular evaluation. The following diagram outlines a typical experimental workflow.
Caption: A comprehensive experimental workflow for PROTAC development.
Protocols
Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a common method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the second component[4].
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard organic synthesis glassware
-
-
Procedure:
-
Under an inert atmosphere, dissolve Component A-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Component A-PEGn-Boc[4].
-
Step 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
-
Procedure:
-
Dissolve Component A-PEGn-Boc in DCM.
-
At 0 °C, add TFA (typically 20-50% v/v) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH₂) is often used in the next step without further purification[4].
-
Step 3: Final Amide Coupling with Component B
-
Reagents and Materials:
-
Component A-PEGn-NH₂ (1.0 eq)
-
Component B-COOH (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-PEGn-NH₂ and Component B-COOH as the coupling partners.
-
After workup, purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for Target Protein Degradation
Western blotting is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment[20][21].
-
Materials:
-
Cultured cells
-
PROTAC of interest
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC or DMSO for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to measure the formation of the ternary complex[17][20][22].
-
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring donor and acceptor emission simultaneously
-
-
Procedure:
-
Trypsinize and resuspend the cells in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at the desired final concentration.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the PROTAC at various concentrations to the wells.
-
Incubate the plate at 37 °C and 5% CO₂ for the desired time.
-
Measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates ternary complex formation.
-
Data Presentation
Quantitative data from the experimental workflow should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Summary of PROTAC Physicochemical and In Vitro Properties
| PROTAC ID | Linker (n PEG units) | Molecular Weight | cLogP | Binary Affinity (Target, Kd, nM) | Binary Affinity (E3 Ligase, Kd, nM) | Ternary Complex Formation (EC50, nM) |
| PROTAC-1 | 2 | 850 | 4.2 | 50 | 150 | 25 |
| PROTAC-2 | 4 | 938 | 3.8 | 55 | 140 | 15 |
| PROTAC-3 | 6 | 1026 | 3.4 | 60 | 160 | 40 |
Table 2: Summary of Cellular Activity
| PROTAC ID | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10-6 cm/s) | Target Engagement (EC50, nM) | Off-Target Hits (Proteomics) |
| PROTAC-1 | 100 | 85 | 1.5 | 90 | 5 |
| PROTAC-2 | 25 | 95 | 2.1 | 20 | 2 |
| PROTAC-3 | 150 | 80 | 1.8 | 130 | 8 |
Note on Quantitative Metrics: It is important to recognize that parameters such as DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) can be time-dependent. For a more rigorous quantitative assessment, a kinetic analysis framework can be employed to determine time-invariant parameters[23].
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or poor degradation | Poor cell permeability. | Modify the linker or ligands to improve physicochemical properties. |
| Inefficient ternary complex formation. | Vary the PEG linker length and attachment points to optimize the geometry of the ternary complex[11]. | |
| Low binary affinity for target or E3 ligase. | Redesign the warhead or E3 ligase ligand to improve binding affinity. | |
| "Hook effect" observed (reduced degradation at high concentrations) | Formation of unproductive binary complexes. | This is an inherent property of bifunctional molecules. Focus on the potent concentration range. |
| Off-target degradation | Lack of specificity of the target ligand. | Perform proteomic analysis to identify off-targets and redesign the warhead for improved selectivity. |
Conclusion
The development of PROTACs with PEG linkers is a complex but highly rewarding endeavor in modern drug discovery. The experimental workflow and protocols outlined in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. By systematically optimizing the linker and rigorously characterizing the resulting PROTACs through a cascade of in vitro and cellular assays, it is possible to develop potent and selective therapeutics for a wide range of diseases.
References
- 1. Targeted Protein Degraders | Bruker [bruker.com]
- 2. info.edifydigitalmedia.com [info.edifydigitalmedia.com]
- 3. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 16. mdpi.com [mdpi.com]
- 17. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 22. Protein Degradation and PROTACs [worldwide.promega.com]
- 23. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Synthesized Products with Fmoc-NH-PEG4-t-butyl Ester: A Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules and novel drug candidates, the purification of the final product is a critical step that dictates the success of the entire workflow. The use of versatile linkers such as Fmoc-NH-PEG4-t-butyl ester in solid-phase peptide synthesis (SPPS) or the construction of Proteolysis Targeting Chimeras (PROTACs) introduces unique challenges and considerations in the purification process. This document provides detailed application notes and protocols for the effective purification of molecules synthesized using this bifunctional linker, ensuring high purity and yield of the target compound.
Introduction to Purification Challenges and Strategies
Products synthesized with Fmoc-NH-PEG4-t-butyl ester often present a complex mixture post-synthesis. This mixture can contain the desired product alongside truncated sequences, deletion sequences, byproducts from the cleavage of protecting groups, and unreacted starting materials. The presence of the polyethylene (B3416737) glycol (PEG) chain, while often beneficial for the final product's solubility and pharmacokinetic properties, can complicate the purification process.
The purification strategy typically involves a multi-step approach, beginning with the cleavage of the synthesized molecule from the solid support and removal of protecting groups, followed by one or more chromatographic steps to isolate the target molecule. The choice of purification technique is guided by the physicochemical properties of the target molecule, including its size, charge, and hydrophobicity.
Overall Purification Workflow
The general workflow for the purification of products synthesized with Fmoc-NH-PEG4-t-butyl ester can be summarized in the following stages:
Caption: General purification workflow for products synthesized with Fmoc-NH-PEG4-t-butyl ester.
Experimental Protocols
Protocol 1: Cleavage from Resin and Deprotection
This protocol describes the cleavage of the synthesized molecule from the solid-phase resin and the simultaneous removal of the t-butyl ester and other acid-labile side-chain protecting groups. The N-terminal Fmoc group should be removed prior to cleavage.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For less sensitive peptides, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used.[1]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery.
-
Combine the filtrates.
Protocol 2: Precipitation and Washing of the Crude Product
This step is crucial for removing the majority of the scavengers and TFA from the cleavage mixture.
Materials:
-
Filtrate from Protocol 1
-
Cold diethyl ether (-20°C)
Procedure:
-
Concentrate the TFA filtrate to approximately half its original volume using a gentle stream of nitrogen.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the concentrated filtrate).
-
Slowly add the concentrated filtrate dropwise to the cold ether while vortexing. A white precipitate of the crude product should form.[2][3]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the crude product.
-
Decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and effective method for purifying PEGylated peptides and PROTACs.[4] The separation is based on the hydrophobicity of the molecules.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 or C4 reverse-phase column (preparative scale)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Crude, dried product from Protocol 2
Procedure:
-
Dissolve the crude product in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (B87167) (DMSO) can be added.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. The gradient will need to be optimized for the specific product. A typical gradient might be from 10% to 70% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 220 nm or 280 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 10-60% B in 50 min |
| Detection | 220 nm |
| Sample Loading | ~50-100 mg of crude product per injection |
| Caption: Table 1: Example RP-HPLC Purification Conditions. |
Protocol 4: Lyophilization of the Purified Product
Lyophilization (freeze-drying) is used to remove the solvents from the pooled pure fractions, resulting in a stable, powdered final product.[5][6]
Procedure:
-
Combine the pure fractions from RP-HPLC.
-
If the volume is large, concentrate the solution using a rotary evaporator, ensuring the temperature remains low to avoid product degradation.
-
Freeze the solution completely in a lyophilizer flask using a dry ice/acetone bath or a suitable freezer.
-
Connect the flask to a high-vacuum lyophilizer.
-
Run the lyophilization cycle until all the solvent has sublimed, leaving a fluffy white powder.
-
Once the product is completely dry, store it in a desiccator under vacuum or in a sealed container at -20°C or lower.
Advanced Purification Techniques
For particularly complex mixtures or to achieve very high purity, additional chromatographic steps may be necessary.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[] It is effective for removing small molecule impurities and for separating molecules with significant size differences, such as aggregated species from the monomeric product.[][8]
| Parameter | Condition |
| Column | Superdex 75 or similar, appropriate for MW range |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |
| Flow Rate | 1 mL/min |
| Detection | 280 nm |
| Caption: Table 2: Typical SEC Conditions. |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[] The PEG chain can shield the charges on the molecule, altering its interaction with the IEX resin.[] This technique can be useful for separating species with different degrees of PEGylation or positional isomers.[]
| Parameter | Condition |
| Column | Q Sepharose (anion exchange) or SP Sepharose (cation exchange) |
| Binding Buffer (A) | 20 mM Tris-HCl, pH 8.0 (for anion exchange) |
| Elution Buffer (B) | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (for anion exchange) |
| Flow Rate | 5 mL/min |
| Gradient | 0-100% B over 30 min |
| Detection | 280 nm |
| Caption: Table 3: Example IEX Conditions (Anion Exchange). |
Logical Relationships in Purification Strategy
The choice and order of purification steps are critical for an efficient process.
Caption: Decision tree for selecting purification steps.
Conclusion
The purification of products synthesized using Fmoc-NH-PEG4-t-butyl ester requires a systematic and well-optimized approach. By following a logical workflow of cleavage, precipitation, and appropriate chromatographic techniques, researchers can achieve high purity of their target molecules. The protocols and data presented in these application notes provide a solid foundation for developing a successful purification strategy for a wide range of PEGylated peptides and PROTACs. It is important to note that the specific conditions for each step, particularly the HPLC gradients, may require optimization for each unique target molecule.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. davidlindberg.co [davidlindberg.co]
- 4. bachem.com [bachem.com]
- 5. omizzur.com [omizzur.com]
- 6. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. What Peptide Purification Methods Do You Use? | AmbioPharm | AmbioPharm [ambiopharm.com]
Application Notes and Protocols for Fmoc-NH-PEG4-t-butyl ester in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-NH-PEG4-t-butyl ester as a flexible and hydrophilic linker in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthesis of a hypothetical BRD4-degrading PROTAC, hereafter referred to as PROTAC-X , to illustrate the practical application of this versatile linker.
Introduction to Fmoc-NH-PEG4-t-butyl ester in PROTAC Development
Fmoc-NH-PEG4-t-butyl ester is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a tert-butyl ester-protected carboxylic acid. The tetra-polyethylene glycol (PEG4) spacer imparts several desirable properties to the resulting therapeutic agent, including enhanced aqueous solubility, improved pharmacokinetic profiles, and reduced non-specific binding. In PROTAC design, the linker plays a crucial role in connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.
The orthogonal protecting groups (Fmoc and t-butyl ester) on this linker allow for selective deprotection and sequential conjugation, providing a versatile platform for the synthesis of complex therapeutic molecules.
Physicochemical Properties of Fmoc-NH-PEG4-t-butyl ester
A clear understanding of the linker's properties is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₃₀H₄₁NO₈ |
| Molecular Weight | 543.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM |
| Storage | Store at -20°C for long-term stability |
Application: Synthesis of a BRD4-Targeting PROTAC (PROTAC-X)
This section details the synthesis of a hypothetical PROTAC, PROTAC-X , which targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthesis involves the sequential conjugation of a VHL ligand and a BRD4 inhibitor to the Fmoc-NH-PEG4-t-butyl ester linker.
Experimental Workflow for PROTAC-X Synthesis
Experimental Protocols
Protocol 1: Synthesis of VHL-Linker-t-butyl ester
This protocol describes the conjugation of the VHL ligand to the deprotected Fmoc-NH-PEG4-t-butyl ester.
Materials:
-
Fmoc-NH-PEG4-t-butyl ester
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
VHL Ligand-COOH (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Fmoc Deprotection:
-
Dissolve Fmoc-NH-PEG4-t-butyl ester (1.0 eq) in 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene (B28343) three times to remove residual piperidine, yielding the crude amine-PEG4-t-butyl ester.
-
-
Amide Coupling:
-
Dissolve the crude amine-PEG4-t-butyl ester (1.0 eq) and VHL Ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to obtain the pure VHL-Linker-t-butyl ester.
-
Quantitative Data (Illustrative):
| Reactant | Molecular Weight ( g/mol ) | Mass (mg) | Moles (µmol) | Equivalents |
| Fmoc-NH-PEG4-t-butyl ester | 543.65 | 54.4 | 100 | 1.0 |
| VHL Ligand-COOH | 588.73 | 64.8 | 110 | 1.1 |
| Product | Yield (mg) | Yield (%) | ||
| VHL-Linker-t-butyl ester | 75.3 | 83 |
Protocol 2: Synthesis and Purification of PROTAC-X
This protocol details the final steps of PROTAC-X synthesis: deprotection of the t-butyl ester and conjugation to the BRD4 inhibitor.
Materials:
-
VHL-Linker-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
BRD4 Inhibitor-NH2 (e.g., a derivative of JQ1 with a free amine)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
t-Butyl Ester Deprotection:
-
Dissolve VHL-Linker-t-butyl ester (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the crude VHL-Linker-COOH.
-
-
Amide Coupling:
-
Dissolve the crude VHL-Linker-COOH (1.0 eq) and BRD4 Inhibitor-NH2 (1.2 eq) in anhydrous DMF.
-
Add HATU (1.3 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Filter the reaction mixture through a 0.22 µm filter.
-
Purify the crude PROTAC-X by RP-HPLC (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final PROTAC-X as a white solid.
-
Quantitative Data (Illustrative):
| Reactant | Molecular Weight ( g/mol ) | Mass (mg) | Moles (µmol) | Equivalents |
| VHL-Linker-t-butyl ester | 909.15 | 90.9 | 100 | 1.0 |
| BRD4 Inhibitor-NH2 | 456.54 | 54.8 | 120 | 1.2 |
| Product | Yield (mg) | Yield (%) | ||
| PROTAC-X | 81.2 | 68 |
Biological Evaluation of PROTAC-X
Protocol 3: BRD4 Degradation Assay
This protocol describes the evaluation of PROTAC-X's ability to induce the degradation of BRD4 in a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
PROTAC-X
-
DMSO (vehicle control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) or DMSO for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and GAPDH (as a loading control).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the BRD4 signal to the GAPDH signal.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration for 50% degradation) value by fitting the data to a dose-response curve.
-
Quantitative Data (Illustrative):
| Concentration of PROTAC-X | % BRD4 Degradation |
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | 85% |
| 1 µM | 95% |
| 10 µM | 98% |
| DC₅₀ | 12.5 nM |
PROTAC-X Mechanism of Action
Troubleshooting & Optimization
Common side reactions during t-butyl ester cleavage and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cleavage of t-butyl esters, a common protecting group strategy in organic synthesis, particularly in peptide and pharmaceutical chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of t-butyl ester protecting groups.
| Issue | Possible Cause | Recommended Solution | Verification Method |
| Incomplete Cleavage | 1. Insufficient Acid Strength or Concentration: The acidic reagent (e.g., Trifluoroacetic Acid - TFA) may be too dilute or degraded.[1][2] 2. Inadequate Reaction Time: The cleavage reaction may not have reached completion.[1][2] 3. Steric Hindrance: The t-butyl ester may be sterically inaccessible.[1] 4. Low Temperature: Reactions performed below room temperature may proceed too slowly.[2] | 1. Use fresh, high-purity TFA. A common starting concentration is 50% TFA in a chlorinated solvent like dichloromethane (B109758) (DCM). For resistant substrates, 95-100% TFA can be used.[1][2] 2. Increase the reaction time. Monitor the reaction progress every 30-60 minutes.[2][3] 3. Consider a stronger acid system or a longer reaction time. For future syntheses, introducing a longer linker may reduce steric hindrance.[1] 4. Ensure the reaction is maintained at room temperature (20-25°C).[2] | Monitor the disappearance of the t-butyl proton signal (a singlet around 1.4 ppm) in ¹H NMR or the consumption of starting material by HPLC or TLC.[1][3] |
| Formation of Side Products | 1. Alkylation by t-Butyl Cation: The primary cause is the reaction of the stable tert-butyl cation, formed during cleavage, with nucleophilic residues.[1][4] 2. Sensitive Amino Acids: Residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are highly susceptible to alkylation.[4][5] | 1. Add scavengers to the cleavage cocktail to trap the t-butyl cation.[1][4] 2. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] Other effective scavengers include thioanisole (B89551) (for Met) and dithiothreitol (B142953) (DTT).[4] | Analyze the product mixture by HPLC or LC-MS for unexpected peaks corresponding to alkylated side products.[4] |
| Difficulty in Product Isolation | 1. High Solubility of Product: The desired product may be soluble in the workup solvents. 2. Incomplete Removal of Scavengers: Scavenger byproducts may co-precipitate with the product.[1] | 1. After TFA removal, precipitate the product from a cold, non-polar solvent like diethyl ether.[1][3] 2. Perform multiple precipitations or utilize size-exclusion chromatography (SEC) for purification.[1] | Confirm product purity and the absence of scavenger-related impurities using HPLC and NMR.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during t-butyl ester cleavage and how can it be prevented?
The most common side reaction is the alkylation of nucleophilic functional groups by the reactive tert-butyl cation generated during the acidic cleavage of the ester.[1][4] This carbocation can attack electron-rich amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[4][5] To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the t-butyl cation than the sensitive residues in the product, effectively trapping the cation and preventing side product formation.[4]
Q2: What are some common scavengers and when should they be used?
The choice of scavenger depends on the specific substrate and the amino acid residues present.
-
Triisopropylsilane (TIS): A general and effective scavenger for the t-butyl cation.[1]
-
Water: Often included in small percentages in cleavage cocktails to help hydrolyze the t-butyl cation.[1]
-
Thioanisole: Particularly effective at preventing the S-alkylation of methionine residues.[4]
-
Dithiothreitol (DTT): A reducing agent that can also act as a scavenger, especially useful when cysteine is present.[4]
-
Phenol: Can be used, but may require removal after the reaction.[6]
A widely used general-purpose scavenger cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[1]
Q3: My t-butyl ester cleavage is incomplete. What steps can I take to drive the reaction to completion?
Incomplete cleavage can be addressed by:
-
Increasing TFA Concentration: For substrates resistant to cleavage, increasing the concentration of TFA, even up to 100%, can be effective.[2]
-
Extending Reaction Time: Monitor the reaction's progress using analytical techniques like HPLC or NMR and continue the reaction until the starting material is consumed.[1][2]
-
Verifying Reagent Quality: Ensure that the TFA used is fresh and has not degraded, as this can reduce its efficacy.[1]
Q4: Are there milder alternatives to TFA for t-butyl ester cleavage?
Yes, for substrates that are sensitive to harsh acidic conditions, several milder methods can be employed:
-
Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid can effectively deprotect t-butyl esters and is compatible with many other acid-sensitive functional groups.[7][8]
-
Zinc Bromide in Dichloromethane: This Lewis acid-based method offers a mild alternative for deprotection.[9]
-
Thermolytic Cleavage: In some cases, heating the t-butyl ester in a suitable solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can induce cleavage.[10]
-
Catalytic Methods: A combination of tris(4-bromophenyl)amminium radical cation (Magic Blue) and triethylsilane provides a mild, catalytic deprotection method.[11][12]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Cleavage with Scavengers
This protocol is suitable for the deprotection of t-butyl esters in peptides containing acid-sensitive residues.
Materials:
-
t-Butyl ester protected compound
-
Trifluoroacetic acid (TFA), high purity
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA, water, and TIS in a 95:2.5:2.5 (v/v/v) ratio.
-
Dissolution: Dissolve the t-butyl ester-protected compound in DCM (approximately 10 mL per gram of substrate).
-
Cleavage Reaction: Add the cleavage cocktail to the dissolved compound. Stir the mixture at room temperature for 2-4 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, removing the TFA under a stream of nitrogen, and analyzing by HPLC or TLC.[3]
-
TFA Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Product Precipitation: Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Isolation and Purification: Collect the precipitate by filtration or centrifugation. Wash the precipitate with cold diethyl ether to remove residual scavengers and their byproducts. Further purification can be achieved by re-precipitation or chromatography if necessary.[1]
Visualizations
Caption: A troubleshooting workflow for t-butyl ester cleavage.
Caption: Prevention of side reactions using scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Optimizing PROTAC Efficiency with PEG Spacers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) with polyethylene (B3416737) glycol (PEG) spacers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3] PEG linkers are frequently used due to their hydrophilicity, biocompatibility, and the ability to easily tune their length.[4][5]
Q2: How does the length of the PEG linker impact PROTAC efficiency?
The length of the PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.[4] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[4][]
-
Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[4][][7]
-
Too long: An excessively long linker might not effectively bring the two proteins close enough for efficient ubiquitination, potentially leading to a decrease in potency due to a higher entropic penalty upon binding.[][7][8]
Therefore, the optimal linker length must be determined empirically for each specific target protein and E3 ligase pair.[8][9]
Q3: What are common types of linkers used in PROTAC design besides PEG?
While PEG and alkyl chains are the most common flexible linkers, other types are also utilized to modulate PROTAC properties.[2][3] These include:
-
Alkyl Chains: Simple hydrocarbon chains that offer significant conformational flexibility.[2]
-
Rigid Linkers: Incorporating elements like piperazine, piperidine, or triazole rings to reduce conformational flexibility.[3][10] This can pre-organize the PROTAC into an active conformation.[3]
-
Clickable Linkers: Utilizing chemistries like copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid and efficient synthesis of PROTAC libraries with varying linkers.[10][11]
Q4: What is the "hook effect" in PROTAC experiments and how does the linker influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[1] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[1] A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[1]
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Linker Length | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8).[] Even small changes can significantly impact degradation.[7] |
| Poor Cell Permeability | The large size and hydrophilicity of some PROTACs can hinder cell membrane passage.[13][14] Modify the linker to balance hydrophilicity and lipophilicity or consider prodrug strategies.[5][14] |
| Incorrect Linker Attachment Point | The exit vector of the linker from the warhead or anchor is critical.[9] Re-evaluate the attachment points on your ligands based on structural data or computational modeling. |
| E3 Ligase Not Expressed or Inactive | Confirm the expression and activity of the recruited E3 ligase in your cell line using methods like Western blotting or qPCR.[1] |
| Formation of Unproductive Ternary Complex | The formed ternary complex may not be in a proper conformation for ubiquitination.[14] Experiment with linkers of different compositions (e.g., more rigid linkers) to alter the PROTAC's conformational dynamics.[7] |
Issue 2: I observe a significant hook effect at low PROTAC concentrations.
| Possible Cause | Troubleshooting Suggestion |
| High Affinity Binary Interactions | The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation.[1] Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by ternary complex stability.[1] |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor binary over ternary complexes.[1] Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape.[1] |
Quantitative Data on Linker Length and Efficiency
The following tables summarize experimental data illustrating the impact of PEG linker length on PROTAC performance, typically measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level).
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 8 | >1000 | <10 |
| PROTAC B | PEG | 12 | 150 | 85 |
| PROTAC C | PEG | 16 | 25 | >95 |
| PROTAC D | PEG | 20 | 100 | 90 |
This table illustrates a common trend where an optimal linker length (in this case, 16 atoms) results in the highest potency and efficacy. Data is illustrative and based on general findings in the literature.[14]
Table 2: Linker Length and Target Selectivity (EGFR/HER2 Degradation)
| PROTAC | Linker Composition | Target Degradation |
| PROTAC with 2 PEG units | PEG | Degrades both EGFR and HER2 |
| PROTAC with 3 PEG units | PEG | Selectively degrades EGFR |
This data highlights that extending the linker by a single ethylene (B1197577) glycol unit can abolish the degradation of one target, thereby imparting selectivity. Based on findings by Burslem et al., 2018.[15]
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[9]
-
Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[4]
-
Incubate with a primary antibody against the target protein and a loading control overnight at 4°C.[4][7]
-
Wash the membrane three times with TBST.[4]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis: Develop the blot using an ECL substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[14]
2. Ternary Complex Formation Assays (e.g., NanoBRET™)
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in a cellular context.[1][14]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor).
-
Ligand Labeling: Label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent ligand.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (fluorescent ligand) signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[1]
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker Design and Optimization protocol v1 [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
How to improve the yield of Fmoc-NH-PEG4-t-butyl ester conjugation reactions
Welcome to the technical support center for optimizing your Fmoc-NH-PEG4-t-butyl ester conjugation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and achieve consistent results.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-NH-PEG4-t-butyl ester and what is its primary application?
Fmoc-NH-PEG4-t-butyl ester is a heterobifunctional linker molecule. It contains an amine group protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group and a carboxylic acid group protected by an acid-labile t-butyl ester. The hydrophilic tetra-polyethylene glycol (PEG4) spacer enhances solubility in aqueous media.[1] Its primary use is in bioconjugation, such as in the synthesis of antibody-drug conjugates (ADCs) or PROTACs, where precise, step-wise addition of molecular components is required.[1][2][3]
Q2: What are the critical steps in a typical conjugation workflow using this linker?
A typical workflow involves two key deprotection steps and a coupling reaction. First, the Fmoc group is removed to expose the primary amine. Second, this newly freed amine is coupled to a molecule containing a carboxylic acid. Finally, the t-butyl ester is removed to expose the carboxylic acid for further conjugation or to yield the final product.
Q3: Which deprotection method is standard for removing the Fmoc group?
The standard method for Fmoc group removal is treatment with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] A common concentration is 20% piperidine in DMF.[4][5][6] The reaction proceeds via β-elimination and is typically rapid, often completing within minutes at room temperature.[5]
Q4: How is the t-butyl ester group typically cleaved?
The t-butyl ester group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions.[7] The most common method is treatment with strong acids like trifluoroacetic acid (TFA), often in a mixture with scavengers such as water or triisopropylsilane (B1312306) (TIS) to prevent side reactions.[8] For example, a solution of 95% TFA is frequently used.
Q5: What are common coupling reagents for the conjugation step?
Carbodiimide-based coupling reagents are frequently used to form an amide bond between the exposed amine of the PEG linker and a carboxyl group of the target molecule. A common combination is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and reduce side reactions. Other phosphonium- or uranium-based reagents like HATU or HBTU are also effective.
Troubleshooting Guide
Problem: Low or no yield of the conjugated product.
This is a common issue that can arise from several factors throughout the workflow. The following troubleshooting diagram and Q&A guide can help diagnose the problem.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low-yield conjugation reactions.
Q: My Fmoc deprotection seems incomplete. How can I improve it?
A: Incomplete Fmoc removal is a frequent cause of low yield.
-
Reagent Quality: Ensure your piperidine/DMF solution is fresh. Piperidine can degrade over time.
-
Reaction Time: While often fast, some sterically hindered substrates may require longer reaction times. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Standard procedures often recommend two treatments with 20% piperidine in DMF, first for 2-5 minutes and a second for 5-10 minutes.[4]
-
Alternative Bases: For difficult cases, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a stronger base, often in a 2-10% solution in DMF.[6] However, small amounts of piperidine should be added to scavenge the dibenzofulvene byproduct.[6]
Q: The coupling reaction itself has a low yield. What parameters should I optimize?
A: The amide bond formation is a critical step that depends on several factors.
-
Anhydrous Conditions: Amine coupling reagents (like EDC) are sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction environment (e.g., under nitrogen or argon gas).
-
Stoichiometry: Typically, a slight excess of the PEG linker and coupling reagents (1.1-1.5 equivalents) relative to the substrate is used. Titrate the equivalents to find the optimal ratio for your specific substrate.
-
pH Control: The reaction should be performed in a non-amine-containing buffer at a pH between 7.0 and 8.5.[9] A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high can lead to hydrolysis of the activated ester.[9]
-
Choice of Coupling Reagent: If EDC/NHS is giving poor yields, consider switching to a more powerful phosphonium-based (PyBOP, PyAOP) or uranium-based (HATU, HBTU) coupling reagent.
Data Summary
The choice of coupling reagents and additives can significantly impact the efficiency of the amide bond formation. The following table summarizes common reagents used in peptide coupling, which is analogous to the conjugation reaction discussed.
Table 1: Common Coupling Reagents and Conditions for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Key Advantages & Considerations |
| EDC | NHS or HOBt | DMF, DCM, PBS | Cost-effective; water-soluble byproducts. NHS esters are more stable than HOBt-activated esters. |
| DCC | HOBt | DMF, DCM | Highly efficient but produces an insoluble dicyclohexylurea (DCU) byproduct that must be filtered. |
| HATU | HOAt, DIPEA | DMF, NMP | High coupling efficiency, rapid reactions, low racemization. More expensive. Requires a non-nucleophilic base. |
| HBTU | HOBt, DIPEA | DMF, NMP | Similar to HATU, very effective for hindered couplings. |
Experimental Protocols & Workflow
Overall Experimental Workflow
The following diagram illustrates the complete process from starting material to the final conjugated product.
Caption: General workflow for a three-step conjugation process.
Protocol 1: Fmoc Group Deprotection
-
Preparation: Dissolve the Fmoc-NH-PEG4-t-butyl ester in anhydrous DMF.
-
Reaction: Add 20% (v/v) piperidine in DMF to the solution. A typical volume is 10 mL per gram of substrate.[4]
-
Incubation: Stir the mixture at room temperature. The reaction is often complete in 10-30 minutes.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. A UV lamp can be used to visualize the Fmoc group on a TLC plate.
-
Workup: Once the reaction is complete, remove the piperidine and DMF under high vacuum. The resulting crude amine (H₂N-PEG4-t-butyl ester) can often be used in the next step without further purification.
Protocol 2: EDC/NHS Amide Coupling
-
Preparation: Dissolve the substrate containing a carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir at room temperature for 30-60 minutes to pre-activate the carboxylic acid, forming an NHS ester.
-
Conjugation: Add a solution of the deprotected H₂N-PEG4-t-butyl ester (from Protocol 1, 1.1 equivalents) to the activated ester mixture.
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours or overnight.
-
Monitoring: Track the formation of the product by LC-MS.
-
Workup and Purification: Quench the reaction with water. Perform an appropriate extraction and wash sequence. Purify the final product using column chromatography or preparative HPLC.
Protocol 3: t-Butyl Ester Deprotection
-
Preparation: Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Prepare this solution fresh just before use.[8]
-
Reaction: Dissolve the t-butyl ester protected conjugate in the cleavage cocktail.
-
Incubation: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Workup: Remove the TFA under reduced pressure (rotary evaporation). Precipitate the crude product by adding it dropwise to cold diethyl ether.[8]
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet several times with cold ether to remove scavengers and cleaved t-butyl groups.
-
Purification: Dry the crude product under vacuum and purify by preparative HPLC.
References
- 1. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 2. medkoo.com [medkoo.com]
- 3. Amino-PEG4-t-butyl ester 581065-95-4 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 7. biosynth.com [biosynth.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
Navigating the Complexities of PEGylated PROTAC Purification: A Technical Support Guide
FOR IMMEDIATE RELEASE
Researchers and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) now have a dedicated resource for overcoming the significant hurdles associated with the purification of their PEGylated counterparts. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline the purification process and enhance the purity and yield of these promising therapeutic agents.
The addition of polyethylene (B3416737) glycol (PEG) chains to PROTACs, a strategy employed to improve solubility and in vivo stability, introduces a unique set of purification challenges. The inherent physicochemical properties of PROTACs, such as their large molecular weight and hydrophobicity, are further complicated by the properties of the attached PEG chain.[1] This often results in co-elution with impurities, product aggregation, and difficulty in separating species with varying degrees of PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of PEGylated PROTACs?
A1: The PEGylation reaction can produce a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction.[1] Furthermore, the process can generate a heterogeneous mixture of PEGylated PROTACs with different numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is linked to various sites on the PROTAC molecule.[1] A specific byproduct resulting from nucleophilic acyl substitution has been noted in the synthesis of some pomalidomide-PEG based PROTACs, which can co-elute with the desired product during HPLC purification.[1]
Q2: Why is the purification of PEGylated PROTACs particularly challenging?
A2: The purification of PEGylated PROTACs is challenging due to a combination of factors. PROTACs themselves are often large and hydrophobic, making them inherently difficult to handle.[1] The addition of a PEG chain, while beneficial for therapeutic properties, further complicates purification.[1] PEG is a neutral, hydrophilic, and relatively inert polymer, which means that PEGylated molecules may not show significant differences in the physicochemical properties typically used for separation.[1][2] This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.[1]
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. The most effective techniques include:
-
Size Exclusion Chromatography (SEC): Often used as an initial step, SEC separates molecules based on their hydrodynamic radius. This is effective for removing low molecular weight impurities like unreacted PEG reagent and byproducts.[1][3]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. The PEG chain can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from unreacted PROTAC and to resolve positional isomers that exhibit different charge shielding effects.[1][2]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful tool for separating PEGylated PROTACs from the unreacted parent PROTAC and for resolving different PEGylated species.[1]
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but under less denaturing conditions than RP-HPLC. It can serve as a useful supplementary technique to IEX, though it may provide lower resolution for closely related species.[1][]
Q4: How can I confirm the identity and purity of my purified PEGylated PROTAC?
A4: A combination of analytical techniques is crucial for the comprehensive characterization of PEGylated PROTACs. These include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight of the PEGylated PROTAC.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and to assess any conformational changes in the molecule.[1]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques such as SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PEGylated PROTACs and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of PEGylated PROTAC | Incomplete PEGylation reaction. | Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).[1] |
| Product aggregation. | See "Product Aggregation" section below.[1] | |
| Presence of Unreacted PROTAC | Inefficient PEGylation reaction. | Increase the molar excess of the PEGylating reagent.[1] |
| Co-elution with the PEGylated product. | Optimize the gradient in RP-HPLC or IEX to improve resolution.[1] Consider using a different stationary phase.[1] | |
| Presence of Multiple PEGylated Species (PEGamers) | Non-specific PEGylation reaction. | Optimize the reaction conditions to favor mono-PEGylation. |
| Ineffective separation method. | Employ high-resolution techniques like IEX or RP-HPLC with optimized gradients. | |
| Presence of Positional Isomers | Multiple reactive sites on the PROTAC molecule. | Consider site-specific PEGylation strategies during synthesis. |
| Co-elution of isomers. | High-resolution techniques like capillary electrophoresis or analytical scale RP-HPLC or IEX may be required for separation.[1][2] | |
| Product Aggregation | Hydrophobic interactions between PEGylated PROTAC molecules. | Modify buffer conditions (e.g., adjust pH, ionic strength, or add non-ionic detergents). |
| Inappropriate storage conditions. | Store the purified product at an optimal concentration and temperature, and consider the use of cryoprotectants. | |
| Broad Peaks in Chromatography | Poor column performance. | Ensure the column is properly packed and equilibrated. |
| Sample overload. | Reduce the amount of sample loaded onto the column. | |
| Interactions between the analyte and the stationary phase. | Modify the mobile phase composition (e.g., change the organic solvent or the pH). |
Experimental Protocols
General Multi-Step Purification Workflow
This protocol outlines a general approach. Specific conditions should be optimized for each unique PEGylated PROTAC.
Caption: General purification workflow for PEGylated PROTACs.
-
Initial Capture/Cleanup (Optional): For crude mixtures with significant small molecule impurities, a preliminary cleanup using solid-phase extraction (SPE) can be beneficial.[1]
-
Size Exclusion Chromatography (SEC):
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[1]
-
Column: Select a column with a fractionation range appropriate for the size of your PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.[1]
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]
-
Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.[1]
-
Inject the sample onto the column.[1]
-
Collect fractions corresponding to the higher molecular weight species.
-
-
-
Ion Exchange Chromatography (IEX):
-
Objective: To separate the PEGylated PROTAC from unreacted PROTAC and other charged impurities.
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.[1]
-
Buffers:
-
Procedure:
-
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common purification issues.
References
Fmoc-NH-PEG4-t-butyl ester degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-NH-PEG4-t-butyl ester. This guide addresses common issues related to the degradation and storage of this bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for long-term and short-term storage of Fmoc-NH-PEG4-t-butyl ester?
A1: For long-term storage, it is recommended to store Fmoc-NH-PEG4-t-butyl ester at -20°C in a tightly sealed container, protected from moisture and light.[1][2][3][4] For short-term storage, such as during the course of an experiment, the compound can be kept at 2-8°C. To maintain the integrity of the compound, it is crucial to prevent repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for Fmoc-NH-PEG4-t-butyl ester?
A2: The two primary degradation pathways for Fmoc-NH-PEG4-t-butyl ester involve the cleavage of its two protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group and the t-butyl ester group.
-
Fmoc Group Cleavage: The Fmoc group is labile under basic conditions.[5][6][7] Exposure to bases, such as amines (e.g., piperidine (B6355638), triethylamine) or strong basic buffers, will lead to its removal, exposing the free amine.
-
t-Butyl Ester Hydrolysis: The t-butyl ester is sensitive to acidic conditions.[1][8] Exposure to strong acids (e.g., trifluoroacetic acid) or prolonged exposure to moderately acidic conditions will hydrolyze the ester to a carboxylic acid.
Q3: Is Fmoc-NH-PEG4-t-butyl ester stable in aqueous solutions?
A3: The stability of Fmoc-NH-PEG4-t-butyl ester in aqueous solutions is highly dependent on the pH. It is most stable in neutral aqueous solutions (pH 6-7.5). In acidic solutions (pH < 6), the t-butyl ester is susceptible to hydrolysis, while in basic solutions (pH > 8), the Fmoc group can be cleaved. For applications requiring the use of aqueous buffers, it is recommended to use a neutral buffer and to prepare the solution fresh for each use.
Q4: What are the expected degradation products of Fmoc-NH-PEG4-t-butyl ester?
A4: The primary degradation products are:
-
NH2-PEG4-t-butyl ester: Formed upon the cleavage of the Fmoc group under basic conditions.
-
Fmoc-NH-PEG4-COOH: Formed upon the hydrolysis of the t-butyl ester under acidic conditions.[9]
-
NH2-PEG4-COOH: Formed if both protecting groups are cleaved.
Troubleshooting Guide
Problem 1: I observe an unexpected peak in the HPLC analysis of my Fmoc-NH-PEG4-t-butyl ester sample.
-
Possible Cause 1: Premature deprotection of the Fmoc group. If the unexpected peak has a shorter retention time than the parent compound, it could be the more polar Fmoc-deprotected product (NH2-PEG4-t-butyl ester). This can happen if the sample has been exposed to basic conditions.
-
Troubleshooting:
-
Ensure all solvents and reagents used are free from amine contaminants.
-
Avoid using basic buffers for storage or analysis.
-
Confirm the identity of the peak by spiking the sample with a known standard of the deprotected compound, if available, or by LC-MS analysis.
-
-
Possible Cause 2: Hydrolysis of the t-butyl ester. If the unexpected peak is more polar (shorter retention time) and its mass corresponds to the carboxylic acid form (Fmoc-NH-PEG4-COOH), the t-butyl ester may have been hydrolyzed. This can be caused by exposure to acidic conditions.
-
Troubleshooting:
-
Ensure all solvents are free from acidic impurities.
-
If using an acidic mobile phase for HPLC, minimize the time the sample is in the autosampler.
-
Analyze the sample by LC-MS to confirm the mass of the impurity.
-
Problem 2: The yield of my reaction involving the deprotection of Fmoc-NH-PEG4-t-butyl ester is consistently low.
-
Possible Cause 1: Incomplete deprotection. The deprotection conditions (reagent concentration, reaction time, temperature) may not be optimal for complete removal of the protecting group.
-
Troubleshooting:
-
Fmoc deprotection: For the removal of the Fmoc group, ensure a sufficient excess of the amine base (e.g., 20% piperidine in DMF) is used. The reaction is typically fast, but for sterically hindered substrates, extending the reaction time or gentle agitation may be necessary.[6][9]
-
t-Butyl ester deprotection: For the cleavage of the t-butyl ester, ensure a strong acid like TFA is used, typically with scavengers if other sensitive functional groups are present. The reaction time may need to be optimized.
-
-
Possible Cause 2: Degradation of the starting material. If the starting material has already partially degraded due to improper storage or handling, the yield of the desired product will be lower.
-
Troubleshooting:
-
Always check the purity of the Fmoc-NH-PEG4-t-butyl ester by HPLC or NMR before starting the reaction.
-
Follow the recommended storage conditions strictly.
-
Problem 3: Fmoc-NH-PEG4-t-butyl ester is not dissolving in my reaction solvent.
-
Possible Cause: Inappropriate solvent choice. While the PEG linker enhances water solubility, the Fmoc and t-butyl groups impart significant hydrophobicity.
-
Troubleshooting:
-
Fmoc-NH-PEG4-t-butyl ester is generally soluble in a range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN).
-
For reactions in aqueous buffers, it may be necessary to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous solution.
-
Quantitative Data
The stability of Fmoc-NH-PEG4-t-butyl ester is primarily influenced by the lability of the Fmoc and t-butyl ester protecting groups. The following table provides an overview of the expected stability under various conditions based on the known chemistry of these functional groups.
| Condition | Temperature | Expected Stability of t-Butyl Ester | Expected Stability of Fmoc Group | Overall Compound Stability | Potential Degradation Products |
| Acidic (pH < 4) | Room Temp | Labile | Stable | Unstable | Fmoc-NH-PEG4-COOH, t-butanol |
| Neutral (pH 6-7.5) | Room Temp | Stable | Stable | Stable | Minimal degradation expected |
| Basic (pH > 8) | Room Temp | Generally Stable | Labile | Unstable | NH2-PEG4-t-butyl ester, Dibenzofulvene adducts |
| Elevated Temp (>40°C) | Neutral pH | May slowly hydrolyze | Stable | Moderately Stable | Fmoc-NH-PEG4-COOH |
This table is a guideline based on the general chemical properties of t-butyl esters and Fmoc-protected amines.[1][5][6][7][8][10] Actual degradation rates will depend on the specific conditions and solvent system used.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Fmoc-NH-PEG4-t-butyl ester Purity
Objective: To determine the purity of Fmoc-NH-PEG4-t-butyl ester and detect the presence of its primary degradation products.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Fmoc-NH-PEG4-t-butyl ester dissolved in acetonitrile (1 mg/mL)
Methodology:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Injection: Inject 10 µL of the sample solution.
-
Gradient Elution:
-
5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Hold at 5% Mobile Phase B for 4 minutes for re-equilibration.
-
-
Detection: Monitor the absorbance at 265 nm (for the Fmoc group) and 214 nm.
-
Data Analysis: The parent compound is expected to be the major peak with a relatively long retention time due to its hydrophobicity. Degradation products, being more polar, will have shorter retention times. Purity is calculated based on the relative peak areas.
Protocol 2: ¹H NMR for Structural Confirmation and Degradation Monitoring
Objective: To confirm the chemical structure of Fmoc-NH-PEG4-t-butyl ester and identify potential degradation products.
Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Sample: 5-10 mg of Fmoc-NH-PEG4-t-butyl ester
Methodology:
-
Sample Preparation: Dissolve the sample in ~0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Fmoc-NH-PEG4-t-butyl ester: Look for characteristic peaks for the Fmoc group (aromatic protons ~7.2-7.8 ppm), the PEG linker (protons of the ethylene (B1197577) glycol units ~3.6 ppm), and the t-butyl group (singlet at ~1.4 ppm).
-
Fmoc Cleavage: Disappearance or reduction of the Fmoc aromatic signals and the appearance of a new set of signals for the PEG chain with a free amine terminus.
-
t-Butyl Ester Hydrolysis: Disappearance of the t-butyl singlet at ~1.4 ppm.
-
Protocol 3: Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of Fmoc-NH-PEG4-t-butyl ester and identify the mass of any impurities or degradation products.
Materials:
-
Mass spectrometer (e.g., ESI-MS)
-
Syringe pump for direct infusion or an LC-MS system
-
Solvent: Acetonitrile/water with 0.1% formic acid
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in the analysis solvent.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Fmoc-NH-PEG4-t-butyl ester (C₃₀H₄₁NO₈): Expected [M+H]⁺ at m/z ~544.28.
-
Fmoc-deprotected product (NH₂-PEG₄-t-butyl ester, C₁₅H₃₁NO₆): Expected [M+H]⁺ at m/z ~322.22.
-
t-Butyl ester hydrolyzed product (Fmoc-NH-PEG₄-COOH, C₂₆H₃₃NO₈): Expected [M+H]⁺ at m/z ~488.22.
-
Visualizations
Caption: Degradation pathways of Fmoc-NH-PEG4-t-butyl ester.
Caption: Troubleshooting workflow for purity issues.
Caption: Relationship between storage conditions and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
Technical Support Center: Preventing Aggregation of ADCs with Hydrophilic PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) when utilizing hydrophilic polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a significant challenge in their development and manufacturing.[1] The primary drivers of aggregation include:
-
Hydrophobicity: Many potent cytotoxic payloads are inherently hydrophobic.[2][3] Covalent attachment of these molecules to an antibody increases the overall surface hydrophobicity of the ADC, leading to intermolecular interactions and aggregation to minimize exposure to the aqueous environment.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, thereby increasing the propensity for aggregation.[4]
-
Conjugation Chemistry: The chemical process of attaching the linker and payload can sometimes lead to partial denaturation or conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[4]
-
Formulation and Storage Conditions: Factors such as pH, ionic strength, temperature, and the presence of co-solvents can significantly impact ADC stability and lead to aggregation over time.[4]
Q2: How do hydrophilic PEG linkers help prevent ADC aggregation?
A2: Hydrophilic linkers, particularly those containing polyethylene glycol (PEG), are a key strategy to mitigate ADC aggregation.[2][5] They achieve this through two primary mechanisms:
-
Increased Hydrophilicity: The PEG chain is highly hydrophilic and creates a hydration shell around the hydrophobic payload.[5] This masks the hydrophobicity of the drug, improves the ADC's solubility, and reduces the thermodynamic driving force for aggregation.[3][5]
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically hinders the close approach of ADC molecules, preventing the intermolecular hydrophobic interactions that lead to aggregation.
Q3: What is the impact of PEG linker length on ADC aggregation and overall performance?
A3: The length of the PEG linker is a critical parameter that can be optimized to balance hydrophilicity, pharmacokinetics, and potency. Generally, longer PEG chains provide better shielding of the hydrophobic payload, leading to reduced aggregation and slower plasma clearance.[6][7] However, excessively long linkers may sometimes negatively impact the ADC's in vitro potency.[6][8] The optimal PEG linker length is often specific to the antibody, payload, and desired therapeutic profile, necessitating empirical evaluation.[7]
Q4: Besides using hydrophilic linkers, what other strategies can be employed to prevent ADC aggregation?
A4: A multi-faceted approach is often necessary to effectively control ADC aggregation. Other strategies include:
-
Formulation Optimization: Careful selection of buffer pH, ionic strength, and the inclusion of stabilizing excipients (e.g., sugars, surfactants) can significantly enhance ADC stability.[4]
-
Site-Specific Conjugation: Conjugating the payload to specific sites on the antibody can result in a more homogeneous product with a defined DAR and potentially reduced aggregation tendency compared to random conjugation methods.
-
Protein Engineering: Modifying the antibody sequence to enhance its intrinsic stability can also contribute to reduced aggregation of the final ADC.
-
Process Optimization: Minimizing stress during manufacturing processes such as purification and formulation can help prevent aggregation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during ADC development related to aggregation.
Issue 1: Significant ADC aggregation observed immediately after conjugation.
-
Potential Cause: High hydrophobicity of the payload and/or high DAR, leading to rapid self-association. Suboptimal conjugation conditions may also contribute.
-
Troubleshooting Steps:
-
Review Conjugation Chemistry: Ensure the pH of the reaction buffer is not near the isoelectric point of the antibody, as this minimizes solubility.[4]
-
Optimize Co-solvent Concentration: If using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, keep the final concentration as low as possible (typically <10% v/v) to avoid inducing antibody denaturation.[2]
-
Consider a More Hydrophilic Linker: If not already in use, switching to a linker with a longer PEG chain or a branched PEG structure can provide better shielding of the hydrophobic payload.[2]
-
Lower the DAR: If therapeutically viable, reducing the average DAR can significantly decrease the overall hydrophobicity of the ADC and reduce its aggregation propensity.[4]
-
Issue 2: Gradual increase in ADC aggregation during storage.
-
Potential Cause: Suboptimal formulation or storage conditions leading to long-term instability.
-
Troubleshooting Steps:
-
Optimize Formulation Buffer:
-
pH: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability.
-
Excipients: Evaluate the addition of stabilizing excipients such as sucrose, trehalose (B1683222) (to reduce hydrophobic interactions), arginine (to decrease protein-protein interactions), and non-ionic surfactants like polysorbate 20 or 80 (to prevent surface-induced aggregation).[4]
-
-
Storage Temperature: Assess the thermal stability of the ADC and determine the optimal storage temperature. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Protect the ADC from light, as photo-degradation can sometimes induce aggregation.
-
Issue 3: Inconsistent results in in-vitro or in-vivo experiments.
-
Potential Cause: Heterogeneity of the ADC preparation due to the presence of aggregates, which can have altered biological activity and pharmacokinetic profiles.
-
Troubleshooting Steps:
-
Characterize ADC Preparations Thoroughly: Before any biological assay, analyze the ADC preparation for the presence of aggregates using techniques like Size Exclusion Chromatography (SEC).
-
Purify the ADC: If aggregates are present, purify the monomeric ADC fraction using preparative SEC to ensure that you are working with a homogeneous sample.
-
Ensure Consistency: Use a consistent and well-characterized batch of ADC for all related experiments to ensure reproducibility.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency
| Linker | ADC Construct | Parameter | Value | Reference |
| No PEG | Anti-CD30-MMAE | Clearance (mL/day/kg) in Rats | High | [6] |
| PEG4 | Anti-CD30-MMAE | Clearance (mL/day/kg) in Rats | ~7 | [6] |
| PEG8 | Anti-CD30-MMAE | Clearance (mL/day/kg) in Rats | ~5 | [6] |
| PEG12 | Anti-CD30-MMAE | Clearance (mL/day/kg) in Rats | ~5 | [6] |
| PEG24 | Anti-CD30-MMAE | Clearance (mL/day/kg) in Rats | ~5 | [6] |
| No PEG | ZHER2-SMCC-MMAE | In Vitro Cytotoxicity (IC50) | Baseline | [8] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | In Vitro Cytotoxicity (IC50) | 4.5-fold reduction | [8] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | In Vitro Cytotoxicity (IC50) | 22-fold reduction | [8] |
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | [2][6] |
| Pendant (P-(PEG12)2) | Low | [2][6] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
This protocol outlines the general procedure for analyzing ADC aggregation using SEC.
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).[9][10]
-
Mobile Phase: A physiological buffer such as 150 mM sodium phosphate, pH 7.0. For ADCs with high hydrophobicity, the addition of a small percentage of organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase may be necessary to minimize secondary hydrophobic interactions with the column matrix.[11]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the column.
-
Run the chromatography isocratically at a constant flow rate.
-
Monitor the eluent at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a major peak corresponding to the ADC monomer. Peaks eluting earlier represent higher molecular weight species (aggregates), while peaks eluting later correspond to fragments.
-
Integrate the peak areas for the monomer, aggregates, and fragments.
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for evaluating the hydrophobicity of an ADC, which is a key indicator of its aggregation propensity.
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system with a UV detector and a gradient pump.
-
Column: A HIC column suitable for protein analysis (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).[12]
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.[12]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol (v/v).[12]
-
Equilibration: Equilibrate the column with 100% Mobile Phase A at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.[12]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
Monitor the eluent at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with more hydrophobic species eluting later (at lower salt concentrations).
-
The retention time of the main ADC peak can be used as a measure of its relative hydrophobicity. A longer retention time indicates greater hydrophobicity.
-
HIC can also be used to separate different DAR species, providing information on the drug load distribution.
-
Protocol 3: Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)
This protocol describes the basic steps for analyzing the size and polydispersity of an ADC sample using DLS.
-
System Preparation:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Ensure the sample holder and cuvettes are clean and dust-free.
-
-
Sample Preparation:
-
Filter the ADC sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any large particles or dust.[13]
-
The sample concentration should be optimized for the instrument, but typically ranges from 0.1 to 1.0 mg/mL.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including the temperature, solvent viscosity, and refractive index.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement, typically consisting of multiple acquisitions to ensure data quality.
-
-
Data Analysis:
-
The DLS software will generate a size distribution profile, providing the average hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
An increase in the average Rh or a high PDI value (typically >0.2) is indicative of the presence of aggregates.
-
DLS is particularly sensitive to the presence of small amounts of large aggregates.[13]
-
Mandatory Visualizations
Caption: The pathway leading to ADC aggregation.
Caption: How PEG linkers prevent ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation.
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Technical Support Center: Monitoring Fmoc-NH-PEG4-t-butyl Ester Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving Fmoc-NH-PEG4-t-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the progress of a reaction involving Fmoc-NH-PEG4-t-butyl ester?
The progress of reactions with Fmoc-NH-PEG4-t-butyl ester, such as conjugation to a primary amine, can be monitored using several analytical techniques. The most common methods are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) can also be used to confirm the presence of the desired product.
Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?
TLC is a quick and effective method for visualizing the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting material, you can observe the appearance of a new spot corresponding to your product and the disappearance of the starting material spot. The choice of solvent system is crucial for good separation.
Q3: What is the role of HPLC in monitoring these reactions?
High-Performance Liquid Chromatography (HPLC) is a quantitative technique that can separate the starting material, product, and any impurities with high resolution.[] By analyzing aliquots of the reaction mixture at different time points, you can determine the percentage of starting material consumed and the percentage of product formed, thus calculating the reaction conversion. Reversed-phase HPLC is commonly used for this purpose.
Q4: Can I use NMR spectroscopy to track the reaction progress?
Yes, ¹H NMR spectroscopy is a powerful tool for monitoring the reaction. You can track the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product. For instance, you can monitor the chemical shift changes in the protons near the reactive site of the Fmoc-NH-PEG4-t-butyl ester.[2]
Q5: What should I do if my reaction is not proceeding to completion?
If your reaction is stalled, several factors could be at play. These include incomplete activation of reagents, hydrolysis of an activated ester if used, incorrect reaction pH, or steric hindrance.[3] It's advisable to re-verify the quality and quantities of your reagents, ensure the reaction conditions are optimal, and consider extending the reaction time.[4]
Troubleshooting Guides
Issue 1: No or Low Reaction Yield
| Possible Cause | Recommended Solution |
| Poor quality or degraded reagents. | Use fresh, high-quality reagents. If using an activated ester of a carboxylic acid, prepare it fresh. |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Suboptimal reaction conditions (pH, temperature). | Ensure the reaction pH is appropriate for the specific coupling chemistry.[5][6] Some reactions may benefit from gentle heating or cooling. |
| Steric hindrance at the reaction site. | Consider using a longer PEG linker to reduce steric hindrance.[4] |
Issue 2: Presence of Multiple Products or Impurities
| Possible Cause | Recommended Solution |
| Side reactions due to reactive functional groups. | If your molecule has other reactive groups, consider using protecting groups to prevent unwanted side reactions. |
| Degradation of starting material or product. | Ensure the reaction conditions are not too harsh. Analyze the stability of your compounds under the reaction conditions. |
| Impure starting materials. | Purify the starting materials before setting up the reaction. |
Experimental Protocols
General Protocol for Monitoring by Thin Layer Chromatography (TLC)
-
Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.
-
Spot the plate: On the starting line, apply a small spot of your starting material (Fmoc-NH-PEG4-t-butyl ester), a co-spot (starting material and reaction mixture), and a spot of your reaction mixture at different time points (e.g., t=0, 1h, 4h, overnight).
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and hexanes). The solvent level should be below the starting line. Allow the solvent to run up the plate.
-
Visualize the spots: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (the Fmoc group is UV active). You can also use a staining agent like potassium permanganate.
-
Analyze the results: The starting material should be visible in its lane. In the reaction mixture lanes, a new spot should appear over time, and the starting material spot should diminish. The relative position of the spots (Rf value) will depend on the polarity of the compounds.
General Protocol for Monitoring by HPLC
-
Prepare samples: At desired time points, take a small aliquot of the reaction mixture and quench it if necessary. Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724)/water). Prepare a standard of your starting material at a known concentration.
-
Set up the HPLC method: Use a C18 reversed-phase column. A common mobile phase system is a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Run the analysis: Inject your samples and monitor the elution profile using a UV detector, typically at a wavelength where the Fmoc group absorbs (around 265 nm).
-
Analyze the data: Identify the peaks corresponding to your starting material and product based on their retention times. The peak area can be used to quantify the relative amounts of each compound and determine the reaction conversion.
Visualizations
Caption: Workflow for monitoring chemical reactions.
Caption: Troubleshooting low product yield.
References
Technical Support Center: Strategies for Reducing Steric Hindrance in Bioconjugation
Welcome to the Technical Support Center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance refers to the spatial obstruction that prevents a chemical reaction from occurring efficiently. In bioconjugation, this happens when the three-dimensional structure of a biomolecule, such as a protein or antibody, physically blocks the reactive sites, preventing them from coupling with another molecule.[1] This can be due to the target amino acid residue being buried within the protein's folded structure or shielded by bulky neighboring groups.[1]
Q2: What are the common signs that steric hindrance is impacting my bioconjugation reaction?
A2: Common indicators of steric hindrance include:
-
Low or no conjugation yield: The amount of final product is significantly less than expected.[1][2][3][4]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface.[1][2][5]
-
Incomplete conjugation: Even with an excess of labeling reagent, the biomolecule is not fully conjugated.[1]
-
Formation of aggregates: Over-modification at accessible sites can alter the protein's properties, leading to precipitation.[3]
Q3: How can I determine if a target residue on my protein is accessible for conjugation?
A3: You can assess residue accessibility using several methods:
-
Computational Modeling: Tools like PyMOL, UCSF Chimera, or Rosetta can predict the Solvent Accessible Surface Area (SASA) of amino acid residues, giving an indication of their exposure to the solvent and, therefore, their potential for conjugation.
-
Site-Directed Mutagenesis: Introducing a reactive residue, such as cysteine, at the desired location and then testing for conjugation can confirm its accessibility.[1][2]
-
Mass Spectrometry: This technique can be used to identify which residues have been modified after a conjugation reaction, providing information about accessible sites.
Q4: How do linkers help in overcoming steric hindrance?
A4: Linkers, particularly flexible ones like polyethylene (B3416737) glycol (PEG), act as spacers to increase the distance between the two molecules being conjugated.[1] This increased distance can alleviate steric clashes and allow the reactive groups to interact more freely. The length and chemical nature of the linker are critical factors that need to be optimized for each specific bioconjugation reaction.[5][6][7][][9][10]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Low or no yield is a frequent problem in bioconjugation experiments. This guide provides potential causes and recommended solutions to troubleshoot this issue.
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the protein's 3D structure.[1][2][4] |
| Steric Clash Between Bulky Conjugation Partners | Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from coming into close proximity.[1] |
| Suboptimal Reaction Conditions | Incorrect pH, temperature, or reaction time can lead to low yields.[3] |
| Inactive Reagents | The crosslinker or biomolecule may have degraded. |
Troubleshooting Workflow for Low Conjugation Yield
Problem 2: Unexpected Side Products or Lack of Specificity
The formation of unintended products can complicate purification and reduce the yield of the desired conjugate.
| Possible Cause | Recommended Solution |
| Multiple Reactive Sites | Traditional bioconjugation methods targeting common residues like lysines can lead to a heterogeneous mixture of products.[5] |
| Cross-Reactivity of Reagents | The conjugation reagent is reacting with non-target amino acids. |
| Hydrolysis of Crosslinker | The reactive group of the crosslinker is hydrolyzed before it can react with the target biomolecule.[3] |
Strategies for Site-Specific Bioconjugation
Data Presentation
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
The length of a PEG linker can significantly influence the pharmacokinetic properties of an ADC. Longer PEG chains generally decrease the clearance rate, leading to a longer circulation half-life.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~15 | 1.0 |
| PEG2 | ~10 | 0.67 |
| PEG4 | ~7 | 0.47 |
| PEG8 | ~5 | 0.33 |
| PEG12 | ~5 | 0.33 |
| PEG24 | ~5 | 0.33 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. |
Table 2: Influence of Linker Length on PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. The linker length is a critical parameter for the efficacy of a PROTAC.
| PROTAC Linker Length (atoms) | Estrogen Receptor (ER) Degradation |
| 9 | Moderate |
| 12 | High |
| 16 | Very High |
| 19 | Moderate |
| 21 | Low |
| Qualitative data adapted from a study on ERα-targeting PROTACs.[7][9] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol describes a general method for introducing a cysteine residue at a specific site in a protein to facilitate site-specific conjugation.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the desired cysteine codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification: Perform PCR using the high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation. A typical cycling protocol is:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the parental methylated DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: NHS-Ester Conjugation to Primary Amines
This protocol outlines the conjugation of an NHS-ester functionalized molecule to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, pH 7.2-8.5, e.g., PBS)
-
NHS-ester functionalized molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare NHS-Ester: Immediately before use, dissolve the NHS-ester in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.[3]
-
Purification: Remove excess, unreacted reagents by size-exclusion chromatography.[3]
Protocol 3: Maleimide (B117702) Conjugation to Thiols
This protocol describes the conjugation of a maleimide-functionalized molecule to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Protein with a free cysteine (1-10 mg/mL in thiol-free buffer, pH 6.5-7.5, e.g., PBS)
-
Maleimide-functionalized molecule
-
TCEP (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reduce Disulfide Bonds (if necessary): If the cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[4]
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column. This is critical as TCEP will react with the maleimide.[4]
-
Prepare Maleimide: Dissolve the maleimide-functionalized molecule in DMSO or DMF.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide to the reduced protein solution.[3]
-
Incubation: Incubate the reaction, protected from light, for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted reagents.
Protocol 4: Computational Prediction of Solvent Accessible Surface Area (SASA) using PyMOL
This protocol provides a basic workflow for predicting the solvent accessibility of amino acid residues using PyMOL.
Software: PyMOL
Procedure:
-
Load Protein Structure: Open PyMOL and load the PDB file of your protein of interest.
-
Set Solvent Parameters: In the PyMOL command line, enter the following commands:
This sets the calculation to determine the solvent accessible surface area with a probe radius of 1.4 Å (approximating a water molecule).[11]
-
Calculate SASA for a Specific Residue: To calculate the SASA of a specific residue (e.g., residue 100), use the get_area command:
The output in the command line will be the SASA in square angstroms.[11]
-
Visualize Surface Accessibility: To visualize the surface accessibility, you can color the protein surface by the SASA of the atoms.
This will color the surface based on the b-factor, which can be loaded with SASA values.
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the formation of a stable ternary complex. An improperly designed linker can lead to steric hindrance, preventing the productive interaction between the target protein and the E3 ligase.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Get area - PyMOLWiki [pymolwiki.org]
Technical Support Center: Fmoc-NH-PEG4-t-butyl ester Reaction Condition Optimization
Welcome to the technical support center for Fmoc-NH-PEG4-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile PEG linker. Here you will find detailed experimental protocols, quantitative data for reaction optimization, and visual guides to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-NH-PEG4-t-butyl ester and what are its primary applications?
Fmoc-NH-PEG4-t-butyl ester is a heterobifunctional linker molecule commonly used in bioconjugation, peptide synthesis, and drug discovery. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid. The PEG spacer enhances solubility and provides flexibility. Its primary applications are in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a linker for antibody-drug conjugates (ADCs).[1][2][3][4][]
Q2: What is the general workflow for using this linker in a synthesis?
The typical workflow involves a three-step process:
-
Amide Coupling: The free carboxylic acid of a target molecule is coupled to the deprotected amine of the linker (after Fmoc removal), or the linker's free amine is coupled to an activated carboxylic acid on a substrate.
-
Fmoc Deprotection: The Fmoc group is removed from the linker to expose a primary amine for further conjugation.
-
t-Butyl Ester Cleavage: The t-butyl ester is cleaved to reveal a carboxylic acid, which can then be coupled to another molecule.
Q3: How do I choose the right coupling agent for the amide bond formation?
The choice of coupling agent depends on factors like the steric hindrance of the substrates and the desired reaction kinetics. HATU is a highly efficient reagent known for fast reaction times and low racemization, making it suitable for sterically hindered amino acids.[6][7] EDC, often used with NHS, is another common choice, particularly in aqueous solutions, though it may require careful pH control.[6] DIC is also effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase synthesis.[8]
Q4: I am observing incomplete Fmoc deprotection. What could be the cause?
Incomplete Fmoc deprotection is often due to insufficient reaction time or degraded piperidine (B6355638) solution. It is also possible that the resin is not adequately swollen, preventing access of the reagent. Ensure you are using a fresh solution of 20% piperidine in DMF and that the resin is fully swollen before starting the deprotection.[9][10] Monitoring the deprotection by UV spectrophotometry of the dibenzofulvene-piperidine adduct at 301 nm can confirm the reaction's completion.[9]
Q5: What are the common side products during t-butyl ester cleavage and how can I avoid them?
A common issue during the acidic cleavage of t-butyl esters with trifluoroacetic acid (TFA) is the formation of a stable t-butyl cation.[11] This reactive intermediate can lead to the alkylation of electron-rich amino acid residues like tryptophan and methionine.[12] To prevent these side reactions, it is highly recommended to use a "scavenger" cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11]
Troubleshooting Guides
Amide Coupling Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. | Ensure the use of fresh, high-quality coupling reagents. For HATU, pre-activation for 15-30 minutes at 0°C before adding the amine can improve efficiency.[7] |
| Steric hindrance around the reaction site. | Switch to a more powerful coupling reagent like HATU or PyBOP.[8] Increasing the reaction time and/or temperature may also help. | |
| Presence of moisture. | Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (nitrogen or argon).[6][7] | |
| Side Product Formation | Racemization of chiral centers. | Add an equivalent of an additive like HOBt or OxymaPure to the reaction mixture, especially when using carbodiimide (B86325) coupling agents.[8] |
| Reaction with other functional groups. | Ensure that all other reactive functional groups on your molecules are appropriately protected. |
Fmoc Deprotection Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or reagent concentration. | Increase the reaction time or use a fresh 20% piperidine in DMF solution. A two-step deprotection (e.g., 3 minutes followed by 10-15 minutes) is often effective.[9] |
| Poor swelling of solid support. | Ensure the resin is fully swollen in DMF for at least 1 hour before deprotection.[10] | |
| Side Reactions | Formation of piperidine adducts with sensitive residues. | While uncommon, if suspected, consider using a milder base like DBU in combination with piperidine.[13] |
t-Butyl Ester Cleavage Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Cleavage | Insufficient reaction time or TFA concentration. | Increase the reaction time to 2-4 hours or use a higher concentration of TFA.[11] Monitor the reaction by HPLC or NMR to track the disappearance of the t-butyl peak. |
| Steric hindrance. | A longer reaction time or a stronger acid system might be necessary. | |
| Poor quality TFA. | Use a fresh bottle of high-purity TFA.[11] | |
| Side Product Formation (Alkylation) | Presence of reactive t-butyl cations. | Add scavengers to the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[11] |
| Difficulty in Product Isolation | High solubility of the PEGylated product in workup solvents. | After cleavage and removal of TFA, precipitate the product in cold diethyl ether.[11] |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes the coupling of a carboxylic acid to the amine of Fmoc-NH-PEG4-t-butyl ester.
Materials:
-
Fmoc-NH-PEG4-t-butyl ester
-
Carboxylic acid-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and Fmoc-NH-PEG4-t-butyl ester (1.1 eq) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.5 eq) to the stirred solution.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group.
Materials:
-
Fmoc-protected substrate
-
20% (v/v) Piperidine in DMF
-
DMF
Procedure:
-
Initial Wash: Wash the Fmoc-protected substrate (e.g., on resin) with DMF.
-
Deprotection (Step 1): Add the 20% piperidine in DMF solution to the substrate and mix for 3 minutes. Drain the solution.
-
Deprotection (Step 2): Add a fresh portion of the 20% piperidine in DMF solution and mix for 10-15 minutes.[9]
-
Final Washes: Drain the solution and wash the substrate thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
Protocol 3: t-Butyl Ester Cleavage
This protocol describes the removal of the t-butyl ester protecting group.
Materials:
-
t-Butyl ester-protected substrate
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v)
-
DCM (Dichloromethane)
-
Cold diethyl ether
Procedure:
-
Preparation: Dissolve the t-butyl ester-protected substrate in a minimal amount of DCM.
-
Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the substrate solution (approximately 10 mL per gram of substrate).[11]
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
TFA Removal: Remove the TFA under reduced pressure.
-
Precipitation: Precipitate the product by adding the concentrated mixture to cold diethyl ether.
-
Isolation: Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Drying: Dry the product under vacuum.
Visual Guides
Caption: A typical experimental workflow for using Fmoc-NH-PEG4-t-butyl ester.
Caption: A logical troubleshooting guide for common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-NH-PEG4-COOH, 557756-85-1 - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Fmoc-NH-PEG4-t-butyl Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of linker molecules is a critical aspect of drug development, particularly in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Fmoc-NH-PEG4-t-butyl ester is a discrete polyethylene (B3416737) glycol (dPEG®) linker that offers a balance of hydrophilicity and defined length, making it a valuable component in the design of novel therapeutics.[1][2] Ensuring the identity, purity, and stability of this linker and its conjugates is paramount for reproducible synthesis and reliable biological outcomes.
This guide provides a comparative overview of the primary analytical methods for the characterization of Fmoc-NH-PEG4-t-butyl ester: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present a summary of the expected quantitative data, detailed experimental protocols, and a logical workflow for the comprehensive analysis of this important chemical entity.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical technique for characterizing Fmoc-NH-PEG4-t-butyl ester depends on the specific information required. The following table summarizes the key quantitative data obtained from each method.
| Analytical Technique | Parameter | Typical Value/Range for Fmoc-NH-PEG4-t-butyl ester | Purpose |
| Reverse-Phase HPLC | Retention Time (tR) | Dependent on specific column and gradient conditions | Purity assessment and quantification |
| Purity (%) | ≥ 95% | Determination of sample purity | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Specific ppm values for Fmoc, PEG, and t-butyl protons | Structural confirmation and purity |
| Integration | Proportional to the number of protons | Structural verification | |
| Purity (by NMR) | ≥ 97.0%[3] | Quantitative purity assessment | |
| Mass Spectrometry (LC-MS) | Molecular Weight (m/z) | Calculated: 543.65 g/mol ; Observed: [M+H]⁺, [M+Na]⁺, etc. | Identity confirmation and mass verification |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for assessing the purity of Fmoc-NH-PEG4-t-butyl ester and related compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium (B1175870) Formate.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 280 nm to detect the Fmoc group.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of the mobile phases.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful technique for the unambiguous structural confirmation of Fmoc-NH-PEG4-t-butyl ester. It provides detailed information about the chemical environment of each proton in the molecule.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.
-
Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns to confirm the presence of the Fmoc, PEG, and t-butyl moieties. A purity of ≥97.0% is typically confirmed by NMR.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for confirming the molecular weight of Fmoc-NH-PEG4-t-butyl ester and identifying any impurities.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the RP-HPLC protocol described above, but using volatile mobile phase additives like formic acid or ammonium acetate (B1210297) instead of TFA if better MS sensitivity is required.
-
MS Conditions:
-
Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient.
-
-
Data Analysis: The total ion chromatogram (TIC) is examined for the peak corresponding to the target compound, and the mass spectrum of this peak is analyzed to confirm the expected molecular weight. A successful analysis will show a mass consistent with the molecular formula C₃₀H₄₁NO₈.[3]
Mandatory Visualizations
To further clarify the analytical workflow and the relationships between the different characterization methods, the following diagrams are provided.
References
A Comparative Guide to HPLC and Mass Spectrometry Analysis of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, introduces significant analytical challenges due to the heterogeneity of the PEG polymer and the resulting conjugate. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for the comprehensive characterization of these complex biotherapeutics. This guide provides a comparative overview of common HPLC and MS techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical strategies for their PEGylated compounds.
I. High-Performance Liquid Chromatography (HPLC) for PEGylated Compound Analysis
HPLC is a cornerstone technique for the separation and quantification of PEGylated proteins and their related impurities. The choice of chromatography mode is critical and depends on the specific properties of the analyte and the information required.
Comparison of HPLC Techniques
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Analysis of aggregates, fragments, and monitoring the degree of PEGylation.[1][2] | Mild, non-denaturing conditions preserve protein structure. | Limited resolution between species with similar sizes. May require organic modifiers to improve peak shape.[2] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity analysis, separation of PEGylated and non-PEGylated forms, and peptide mapping.[3] | High resolution and compatibility with MS. | Can be denaturing. High column temperatures may be required for good peak shape and recovery.[3] |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Separation of isoforms with different degrees of PEGylation or at different sites.[1] | High resolving power for charge variants. | Sensitive to buffer pH and salt concentration. |
Experimental Protocol: SEC-HPLC for Monitoring PEGylation
This protocol is adapted from a method for analyzing PEGylated granulocyte colony-stimulating factor (GCSF).[2]
-
Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm[2]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the PEGylated protein sample to a concentration of 1 mg/mL in the mobile phase.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis of PEGylated compounds.
II. Mass Spectrometry (MS) for In-depth Characterization
Mass spectrometry provides detailed information on the molecular weight, degree of PEGylation, and site of modification. The choice of ionization source and mass analyzer significantly impacts the quality of data obtained for these heterogeneous molecules.
Comparison of Mass Spectrometry Techniques
| Technique | Ionization Principle | Primary Application | Advantages | Limitations |
| MALDI-TOF | Soft ionization using a matrix and laser. | Determination of average molecular weight and degree of PEGylation.[4][5] | High tolerance to salts and buffers. Provides simple spectra with predominantly singly charged ions.[6] | Can have lower resolution for high mass species compared to ESI-based methods. |
| ESI-QTOF | Electrospray ionization producing multiply charged ions. | Accurate mass determination, analysis of intact PEGylated proteins, and peptide mapping.[7][8] | High resolution and mass accuracy. Easily coupled with HPLC.[7] | Produces complex spectra with multiple charge states, which can be challenging to interpret for heterogeneous samples.[9] |
| Orbitrap MS | Electrospray ionization with a high-resolution Orbitrap mass analyzer. | High-resolution accurate mass measurements for detailed structural characterization.[10] | Very high resolution and mass accuracy.[10] | Previously thought to be unsuitable for large PEGylated proteins, but recent methods have overcome these limitations.[10] |
Key Innovation: Post-column Addition of Amines in LC-MS
A significant challenge in the ESI-MS analysis of PEGylated compounds is the formation of a complex envelope of multiply charged ions, which complicates data interpretation.[9] A novel approach involves the post-column addition of amines, such as triethylamine (B128534) (TEA), to the HPLC eluent before it enters the mass spectrometer.[7][8][9] This technique acts as a charge-stripping agent, reducing the charge states of the PEGylated molecules and resulting in a simplified, more easily interpretable mass spectrum.[7][9]
Experimental Protocol: RP-HPLC-QTOF-MS with Post-Column Amine Addition
This protocol is based on a method for the analysis of a PEGylated therapeutic protein.[7]
-
HPLC System: Agilent 1260 Infinity LC[7]
-
Column: C8 analytical column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to elute the PEGylated protein.
-
Mass Spectrometer: Agilent 6520 Q-TOF LC/MS[7]
-
Post-Column Addition: A solution of triethylamine (TEA) is delivered via a syringe pump and mixed with the column eluent through a T-connector before the ESI source.[7] The flow rate of TEA is optimized to achieve the best spectral simplification.[9]
Logical Relationship: MS Technique Selection
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Comparative Guide to Amide Bond Stability in PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an objective comparison of the stability of amide bonds within PROTAC linkers against other common linker chemistries, supported by experimental data and detailed protocols.
The Role and Stability of the Amide Bond
Amide bonds are frequently incorporated into PROTAC linkers, often as a result of reliable and robust amide coupling reactions during synthesis.[2] Chemically, the amide bond is one of the most stable functional groups. However, in a biological system, it can be susceptible to hydrolysis by enzymes such as proteases and amidases, which can impact the PROTAC's half-life and overall efficacy.[3] This metabolic vulnerability is a key consideration in PROTAC design, as premature cleavage of the linker renders the molecule inactive.
Comparative Stability of Common Linker Functional Groups
The choice of chemical bonds within the linker dictates its stability, flexibility, and physicochemical properties. While amide bonds are common, other functionalities like esters, ethers, and alkyl chains are also widely used.
A study comparing amide-based PROTACs to ester-based counterparts revealed that the ester-containing molecules exhibited greater cell permeability.[4] Interestingly, the study also found that the ester PROTACs retained intracellular stability and, in many cases, were more potent degraders than the amide versions.[2][4] This suggests that while amides are synthetically accessible, they may confer less-than-optimal permeability, and bioisosteric replacement with an ester could be a viable optimization strategy.[2]
Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or triazoles, can enhance metabolic stability by pre-organizing the PROTAC into a bioactive conformation and shielding it from metabolic enzymes.[5][6]
Table 1: Comparison of Common Linker Chemistries
| Linker Chemistry | Relative Metabolic Stability | Key Characteristics | Considerations |
| Amide | Moderate to High | - Synthetically accessible.[2]- Can form intramolecular hydrogen bonds, shielding polarity.[7] | - Susceptible to hydrolysis by amidases/proteases.[3]- Can lead to lower cell permeability.[4][8] |
| Ester | Low to Moderate | - Can improve cell permeability compared to amides.[4] | - Generally more susceptible to hydrolysis by esterases than amides are to amidases.[3] |
| Ether (e.g., PEG) | Moderate | - Increases hydrophilicity and solubility.[5]- Provides flexibility. | - Can have reduced metabolic stability compared to alkyl chains.[5]- May increase polar surface area, reducing permeability.[] |
| Alkyl Chain | High | - Chemically stable and flexible.[10] | - Hydrophobic nature can decrease solubility.[10]- Long, flexible chains can be susceptible to oxidation.[] |
| Rigid (e.g., Piperazine, Triazole) | High | - Enhances metabolic stability by restricting conformation.[5][6]- Can improve binding geometry and lock in an active conformation.[5][] | - Reduced flexibility may hinder formation of the ternary complex.[1] |
Key Experimental Protocols
Assessing the stability of a PROTAC linker is crucial for predicting its in vivo performance. The two most common in vitro assays are the plasma stability assay and the microsomal stability assay.
Plasma Stability Assay
This assay measures the stability of a compound in plasma, identifying susceptibility to degradation by plasma enzymes like hydrolases and esterases.[11]
Detailed Methodology:
-
Materials:
-
Test PROTAC and control compounds (e.g., a known stable compound like Propranolol and a known unstable compound like Propantheline).
-
Pooled plasma (human, mouse, rat, etc.), heparinized.[12]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Organic solvent (e.g., ice-cold acetonitrile (B52724) or methanol) containing an internal standard (IS) for quenching.[3][12]
-
96-well microtiter plates.
-
Incubator, centrifuge, and LC-MS/MS system.[13]
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC (e.g., 10 mM in DMSO) and create a working solution.
-
Add plasma to the wells of a 96-well plate. Pre-incubate the plate at 37°C.
-
Add the test PROTAC to the plasma to initiate the reaction (final concentration typically 1 µM).[3][12]
-
Incubate the plate at 37°C with gentle agitation.[13]
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot and add it to a separate plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[3][13]
-
Centrifuge the samples to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent PROTAC concentration using a validated LC-MS/MS method.[11]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t1/2) by plotting the natural logarithm of the percent remaining versus time.[11]
-
Microsomal Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family, which are abundant in liver microsomes.[14][15]
Detailed Methodology:
-
Materials:
-
Test PROTAC and control compounds (e.g., Midazolam for CYP3A4).[16]
-
Pooled liver microsomes (human, mouse, rat, etc.).[15]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).[14]
-
NADPH regenerating system (cofactor required for CYP enzyme activity).[15][17]
-
Organic solvent (e.g., ice-cold acetonitrile) with an internal standard for quenching.[16]
-
96-well plates.
-
Incubator, centrifuge, and LC-MS/MS system.[17]
-
-
Procedure:
-
Prepare working solutions of the test PROTAC.
-
In a 96-well plate, add liver microsomes and the test PROTAC to a phosphate buffer. Pre-incubate the mixture at 37°C.[16]
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control reaction without NADPH should also be run.[14][16]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.[15]
-
Centrifuge the plate to precipitate proteins.[16]
-
Transfer the supernatant for LC-MS/MS analysis to quantify the amount of parent PROTAC remaining.[16]
-
-
Data Analysis:
Visualizing Key Processes
To better understand the context of linker stability, the following diagrams illustrate the fundamental PROTAC mechanism of action and the general workflow for stability assessment.
Caption: PROTACs form a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.[18]
Caption: A standardized workflow is used to assess PROTAC stability in biological matrices like plasma or microsomes.[13][16]
Conclusion
The stability of the linker is a cornerstone of effective PROTAC design. While amide bonds offer synthetic convenience, their potential for metabolic cleavage and impact on permeability necessitate careful evaluation.[4][19] A thorough understanding of the trade-offs between different linker chemistries—balancing stability, solubility, permeability, and the ability to form a productive ternary complex—is essential.[] The routine use of plasma and microsomal stability assays provides critical data to guide medicinal chemists in optimizing linker design, ultimately leading to the development of more robust and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Plasma Stability Assay | Domainex [domainex.co.uk]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While often perceived as a simple spacer, the linker, particularly those composed of polyethylene (B3416737) glycol (PEG), plays a critical and multifaceted role in determining a PROTAC's overall efficacy.[1][2] This guide provides a comprehensive comparison of how different PEG linker lengths influence PROTAC performance, supported by experimental data and detailed methodologies.
The Linker: More Than Just a Spacer
The linker's length, flexibility, and chemical composition are paramount in dictating the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[3][4] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][5]
PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[6][7] The tunable nature of PEG chains allows for systematic optimization of the linker length to achieve maximal degradation efficiency.[][9]
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[3] The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | >1000 | <20 | [5][10] |
| PEG | 16 | 10 | >95 | [5][10] | ||
| TANK-binding kinase 1 (TBK1) | VHL | PEG | <12 | Inactive | - | [5] |
| PEG | >12 | Active | - | [5] | ||
| Cyclin-dependent kinase 9 (CDK9) | CRBN | PEG | - | - | - | [10] |
| Bruton's tyrosine kinase (BTK) | CRBN | PEG | - | 2.2 | 97 | [11] |
| PI3K/mTOR | VHL | PEG/Alkyl | - | - | - | [12] |
Note: The table above is a compilation of data from multiple sources to illustrate the general trend. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data clearly indicates that for a given target and E3 ligase pair, there is an optimal linker length. For instance, in the case of ERα degradation, a 16-atom PEG linker was significantly more potent than a 12-atom linker.[5] This underscores the necessity of empirical determination of the optimal linker length for each new PROTAC system.[2]
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Caption: Logical relationship between linker length and PROTAC activity.
Experimental Protocols
A systematic approach to evaluating PROTACs with different linker lengths is crucial for identifying the optimal candidate. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[13]
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).[13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control.[13]
Ubiquitination Assay
This assay assesses the ability of a PROTAC to induce the ubiquitination of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compounds, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (IP) of the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC compound in the presence or absence of a proteasome inhibitor for a specified time. The proteasome inhibitor allows for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Western Blotting: Wash the beads extensively and elute the protein complexes. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein.
Ternary Complex Formation Assays
Directly measuring the formation of the ternary complex can provide valuable insights into the structure-activity relationship of different linkers.
-
NanoBRET™ Assay: This live-cell assay can be used to quantify the proximity between the target protein and the E3 ligase induced by the PROTAC. It involves tagging one protein with a NanoLuc® luciferase and the other with a HaloTag® ligand.[14]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, as well as the formation of the ternary complex in a cell-free system.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. It can be adapted to quantify ternary complex formation both in vitro and in cell lysates.[15]
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. A systematic approach to optimizing linker length is essential for achieving potent and selective protein degradation. By employing quantitative techniques such as Western blotting and biophysical assays to assess ternary complex formation, researchers can rationally design PROTACs with improved efficacy. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison of PEG and Alkyl Linkers in PROTAC Design
A technical guide for researchers, scientists, and drug development professionals on the rational selection of linkers for targeted protein degradation.
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that tethers the two. The linker is not a mere spacer; its chemical composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1]
This guide provides an objective comparison of two of the most common flexible linker classes: polyethylene (B3416737) glycol (PEG) linkers, exemplified by derivatives of Fmoc-NH-PEG4-t-butyl ester, and traditional alkyl linkers. By presenting synthesized quantitative data from representative studies, detailed experimental protocols, and visualizations of key processes, this document aims to equip researchers with the knowledge to make informed decisions in PROTAC design.
Core Principles: PEG vs. Alkyl Linkers
The choice between a PEG-based linker and an alkyl linker involves a trade-off between hydrophilicity and hydrophobicity, which in turn affects a PROTAC's solubility, permeability, and interactions within the ternary complex.
PEG Linkers , composed of repeating ethylene (B1197577) glycol units, are hydrophilic and flexible.[2] This hydrophilicity can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule, which is advantageous for formulation and bioavailability.[3] The flexibility of the PEG chain can also be beneficial for the formation of a stable and productive ternary complex.[4] However, excessive hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[2]
Alkyl Linkers , consisting of saturated hydrocarbon chains, are more hydrophobic.[5] This increased lipophilicity can improve cell permeability, a critical factor for targeting intracellular proteins.[1] Alkyl linkers are also synthetically straightforward and metabolically stable.[2] The potential downside of their hydrophobicity is a decrease in aqueous solubility, which can pose challenges for drug delivery.[5]
Data Presentation: A Comparative Analysis
To illustrate the impact of linker composition on PROTAC performance, the following tables summarize representative data for a hypothetical series of BRD4-targeting PROTACs. These PROTACs consist of the BRD4 inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The data is a synthesized compilation from multiple studies in the field and should be interpreted as illustrative of general trends.
| Table 1: In Vitro Degradation of BRD4 | ||
| Linker Type | DC50 (nM) | Dmax (%) |
| PEG4 | 25 | >95 |
| C8 Alkyl | 45 | ~90 |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
| Table 2: Physicochemical and Pharmacokinetic Properties | |||
| Linker Type | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | In Vivo Half-life (h) |
| PEG4 | 35 | 1.5 | 4.2 |
| C8 Alkyl | 10 | 3.8 | 3.5 |
Disclaimer: The data presented in these tables is a synthesized representation from multiple sources to illustrate the comparative properties of PEG and alkyl linkers in a BRD4-targeting PROTAC system. Absolute values can vary significantly based on the specific warhead, E3 ligase ligand, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following protocols provide a step-by-step guide for key experiments.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker
This protocol describes the synthesis of a PROTAC using JQ1 as the BRD4 binder, a VHL ligand, and a PEG4 linker derived from Fmoc-NH-PEG4-t-butyl ester.
Materials:
-
JQ1-COOH (carboxy-functionalized JQ1)
-
VHL-NH2 (amine-functionalized VHL ligand)
-
Fmoc-NH-PEG4-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Preparative HPLC system
Procedure:
-
Coupling of JQ1 to the PEG4 Linker:
-
Dissolve JQ1-COOH (1.0 eq), Fmoc-NH-PEG4-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain JQ1-PEG4-NH-Fmoc.
-
-
Fmoc Deprotection:
-
Dissolve JQ1-PEG4-NH-Fmoc in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify by flash chromatography to yield JQ1-PEG4-NH2.
-
-
Final Coupling to VHL Ligand:
-
Dissolve JQ1-PEG4-NH2 (1.0 eq), VHL-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Protocol 2: Synthesis of a BRD4-Targeting PROTAC with a C8 Alkyl Linker
This protocol outlines the synthesis of a PROTAC with a C8 alkyl linker.
Materials:
-
JQ1-COOH
-
VHL-NH2
-
8-Bromooctanoic acid
-
Potassium carbonate (K2CO3)
-
Thionyl chloride (SOCl2)
-
Anhydrous DMF, DCM, and THF (Tetrahydrofuran)
Procedure:
-
Functionalization of JQ1:
-
React JQ1 with an appropriate bifunctional amine to introduce a free amine for subsequent coupling.
-
-
Coupling of JQ1-NH2 to the Alkyl Linker:
-
Dissolve 8-bromooctanoic acid (1.0 eq) in DCM and add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C.
-
Stir for 1 hour at room temperature to form the acid chloride.
-
In a separate flask, dissolve JQ1-NH2 (1.0 eq) and DIPEA (2.0 eq) in DCM.
-
Add the acid chloride solution dropwise to the JQ1-NH2 solution at 0°C and stir overnight at room temperature.
-
Purify the resulting JQ1-C8-Br by flash chromatography.
-
-
Final Coupling to VHL Ligand:
-
Dissolve JQ1-C8-Br (1.0 eq), VHL-NH2 (1.2 eq), and K2CO3 (3.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the final PROTAC by preparative HPLC.
-
Protocol 3: Western Blot for BRD4 Degradation
This is a standard method to quantify the reduction in target protein levels.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or MCF7) in 6-well plates. Treat with a range of PROTAC concentrations for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH). Then, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of BRD4 degradation relative to the loading control. Calculate DC50 and Dmax values.
Protocol 4: Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a PROTAC.
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to form a confluent monolayer.
-
Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer. Add the PROTAC solution to the apical (A) or basolateral (B) side.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
Protocol 5: Kinetic Solubility Assay
This assay determines the solubility of a PROTAC in an aqueous buffer.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Assay Plate Preparation: Add the stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a range of concentrations.
-
Incubation and Measurement: Incubate the plate at room temperature. Measure the turbidity of the solutions over time using a nephelometer or by measuring absorbance at a specific wavelength. The concentration at which precipitation occurs is the kinetic solubility.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.
Conclusion
The rational design of the linker is a cornerstone of developing effective PROTACs. While both PEG and alkyl linkers have been successfully employed, they offer distinct advantages and disadvantages. PEG linkers can enhance solubility and provide flexibility, which may be crucial for the formation of a productive ternary complex.[4] Conversely, alkyl linkers can improve cell permeability, a key parameter for targeting intracellular proteins.[1] The optimal choice of linker is highly dependent on the specific POI and E3 ligase pair, as well as the overall physicochemical properties of the warhead and E3 ligase ligand. A systematic, empirical evaluation of a variety of linker types and lengths, as outlined in this guide, is therefore essential for the successful development of novel and effective PROTAC-based therapeutics.
References
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical design element in the development of antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers, summarizing their performance and providing supporting experimental data to inform rational ADC design.
The linker component of an ADC is the crucial bridge between the targeting monoclonal antibody (mAb) and the potent cytotoxic payload. Its properties dictate the stability of the ADC in circulation, the mechanism of payload release, and ultimately, the therapeutic index.[1] The selection of a linker strategy—cleavable or non-cleavable—is therefore a pivotal decision in the development of a safe and effective ADC.[2]
Cleavable linkers are designed to be stable in the bloodstream and release their payload upon encountering specific triggers within the tumor microenvironment or inside the target cell.[3] In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete degradation of the antibody component within the lysosome.[3] This fundamental difference in their mechanism of action has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanisms of Payload Release
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are central to their differing pharmacological profiles.
Cleavable linkers exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. Common cleavage strategies include:
-
Enzyme-cleavable linkers: These often incorporate a peptide sequence, such as the valine-citrulline (vc) motif, that is recognized and cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[3]
-
pH-sensitive linkers: Hydrazone linkers, for example, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4]
-
Redox-sensitive linkers: These linkers contain disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) than the bloodstream.
Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), do not have a specific cleavage trigger.[5] Instead, the entire ADC is internalized, and upon trafficking to the lysosome, the antibody is degraded by proteases, leading to the release of the payload still attached to the linker and a single amino acid residue.[5]
The Bystander Effect: A Key Differentiator
A significant consequence of the payload release mechanism is the "bystander effect," which is the ability of a released payload to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[6] This is a particularly important consideration for the treatment of heterogeneous tumors where not all cancer cells express the target antigen.
Cleavable linkers can facilitate a potent bystander effect, especially when paired with a membrane-permeable payload like monomethyl auristatin E (MMAE).[7] Upon cleavage, the free, uncharged payload can traverse cell membranes and exert its cytotoxic activity on adjacent cells.[8]
Non-cleavable linkers , on the other hand, generally do not produce a significant bystander effect.[8] The released payload remains attached to the linker and a charged amino acid, rendering it membrane-impermeable and trapping it within the target cell.[8]
Quantitative Performance Data
The choice between a cleavable and non-cleavable linker has a demonstrable impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from preclinical studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In the context of ADCs, a lower IC50 value indicates greater cytotoxicity.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (M) | Reference |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Not explicitly stated | [9] |
| mil40-15 | Non-cleavable (Cys-linker) | BT-474 | HER2 | ~1 x 10⁻¹¹ | [9] |
| mil40-15 | Non-cleavable (Cys-linker) | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ | [9] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Not explicitly stated | [9] |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 | HER2 | More potent than Herceptin-MMAE | [9] |
In Vivo Efficacy
Preclinical in vivo studies, often in xenograft mouse models, are critical for evaluating the anti-tumor activity of an ADC.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Anti-CD22-MC-vc-PAB-MMAE | Cleavable | Ramos (NHL) | 405 µg/m² | Significant tumor regression | [10] |
| Anti-CD79b-MC-vc-PAB-MMAE | Cleavable | Ramos (NHL) | 200 µg/m² | Significant tumor regression | [10] |
| Anti-CD22-MC-MMAF | Non-cleavable | Ramos (NHL) | 405 µg/m² | Tumor growth delay | [10] |
| Anti-CD79b-MC-MMAF | Non-cleavable | Ramos (NHL) | 200 µg/m² | Tumor growth delay | [10] |
| HB22.7-vcMMAE | Cleavable | DoHH2 and Granta 519 (NHL) | Single dose | Complete and persistent response | [1] |
Plasma Stability and Systemic Toxicity
Linker stability in plasma is a key determinant of an ADC's safety profile. Premature payload release can lead to systemic toxicity. A meta-analysis of clinical trial data provides insights into the toxicities associated with each linker type.
| Linker Type | Grade ≥ 3 Composite Adverse Events | Key Findings | Reference |
| Cleavable | 47% | Associated with a higher incidence of severe adverse events. | [11] |
| Non-cleavable | 34% | Independently associated with lower toxicity, even when adjusted for drug-to-antibody ratio (DAR). | [11] |
Experimental Protocols
Detailed and robust experimental methodologies are essential for the accurate assessment and comparison of ADCs with different linker technologies.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantify the amount of intact ADC and released payload using methods such as ELISA or liquid chromatography-mass spectrometry (LC-MS).[12]
-
For ELISA, separate assays can be used to measure total antibody and antibody-conjugated payload. The difference indicates the extent of deconjugation.
-
For LC-MS, intact ADC, free payload, and payload-adducts can be directly measured.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on cancer cell lines.
Methodology:
-
Seed cancer cells (both antigen-positive and antigen-negative) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive and antigen-negative cells in the same well. The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) for specific quantification.
-
Treat the co-cultures with serial dilutions of the ADC.
-
As a control, culture the antigen-negative cells alone and treat with the same ADC concentrations.
-
Incubate the plates for 72-120 hours.
-
Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader.
-
A decrease in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical juncture in ADC design, with each strategy offering a distinct set of advantages and disadvantages.
Cleavable linkers offer the potential for high potency and the ability to overcome tumor heterogeneity through the bystander effect. This can be particularly advantageous for treating solid tumors with varied antigen expression. However, this comes with a higher risk of premature payload release and off-target toxicity, necessitating careful optimization of linker stability.
Non-cleavable linkers provide enhanced plasma stability, which can translate to a wider therapeutic window and a more favorable safety profile.[5] The lack of a bystander effect makes them well-suited for hematological malignancies or solid tumors with homogenous and high antigen expression.
Ultimately, the optimal linker strategy is not universal but is instead dependent on the specific biological context, including the target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety. A thorough and objective evaluation of both linker types, supported by robust preclinical data, is paramount for the successful development of the next generation of antibody-drug conjugates.
References
- 1. The HB22.7-vcMMAE antibody-drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to In Vitro Assays for Validating PROTACs with PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by harnessing the cell's own machinery to degrade disease-causing proteins. A critical component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Polyethylene glycol (PEG) linkers, particularly those with four ethylene (B1197577) glycol units (PEG4), are frequently employed to enhance solubility, improve cell permeability, and optimize the geometry of the ternary complex. This guide provides a comparative overview of key in vitro assays used to validate the activity of PROTACs featuring PEG4 linkers, supported by experimental data and detailed protocols.
The Role of the PEG4 Linker
The linker in a PROTAC is not merely a spacer but plays a crucial role in its efficacy. The length and composition of the linker, such as a PEG4 chain, directly influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates productive ubiquitination and subsequent degradation of the target protein. PEG linkers, in particular, are known to improve the physicochemical properties of PROTACs, though the optimal length can vary depending on the specific target and E3 ligase pair.
Comparative Analysis of In Vitro Assays
A suite of in vitro assays is essential to characterize the activity of a PROTAC at various stages of its mechanism of action. Below is a comparison of common assays used to evaluate PROTACs, with a focus on how a PEG4 linker might influence the results.
Data Presentation: Impact of Linker Composition on PROTAC Activity
The following tables summarize representative data comparing the in vitro performance of PROTACs with PEG linkers to those with other linker types, such as alkyl chains. It is important to note that the optimal linker is target-dependent, and these tables illustrate general trends.
Table 1: Comparison of Linker Types on BRD4 Degradation
| Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Chain (9 atoms) | 15 | >90 | [1] |
| PEG4 | 8 | >95 | [1] |
| PEG6 | 25 | >90 | [1] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Influence of Linker on Ternary Complex Formation (BRD4-PROTAC-CRBN)
| Linker Type | Ternary Complex Formation (Relative Luminescence Units) | Reference |
| Alkyl Chain | 1.5 x 10^6 | [2] |
| PEG4 | 2.8 x 10^6 | [2] |
| PEG2 | 2.1 x 10^6 | [2] |
Mandatory Visualizations
Here are diagrams illustrating key aspects of PROTAC mechanism and experimental workflows, created using the DOT language.
Caption: Mechanism of Action for a PROTAC with a PEG4 linker.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Western Blot for Protein Degradation
This assay directly measures the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC with PEG4 linker (and relevant controls)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and controls, such as a vehicle and a non-degrading analog) for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.[4]
-
Immunoblotting:
-
Detection and Analysis: Add ECL substrate to the membrane and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC with PEG4 linker
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Protocol:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A 1:10 donor-to-acceptor plasmid ratio is a common starting point.[5]
-
Cell Plating: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[5]
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate. Add this to each well.[5]
-
Signal Measurement: Incubate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (>610 nm).[5]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[5]
In Vitro Ubiquitination Assay
This biochemical assay confirms that the PROTAC can mediate the transfer of ubiquitin to the target protein.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC with PEG4 linker
-
SDS-PAGE gels and Western blot reagents (as described above)
-
Primary antibody against the target protein
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.[6]
-
PROTAC Addition: Add the PROTAC (or vehicle control) to the reaction mixture.[6]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C.[6]
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of a high-molecular-weight smear or a ladder of bands above the unmodified target protein indicates polyubiquitination.[6]
Conclusion
The validation of PROTACs with PEG4 linkers requires a multi-faceted approach employing a range of in vitro assays. Western blotting provides a direct measure of protein degradation, while NanoBRET™ assays offer insights into the crucial step of ternary complex formation in a live-cell context. In vitro ubiquitination assays confirm the PROTAC's ability to induce the enzymatic cascade leading to degradation. The comparative data suggests that PEG4 linkers can be highly effective in promoting potent PROTAC activity, though empirical testing and optimization remain critical for each specific target and E3 ligase combination. By utilizing the detailed protocols and understanding the comparative performance data presented in this guide, researchers can more effectively design and validate the next generation of targeted protein degraders.
References
Evaluating the Impact of the PEG4 Spacer on Conjugate Solubility and Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is critical to their therapeutic success. The linker, a seemingly simple component connecting the biologic to the payload, plays a pivotal role in determining the overall properties of the conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone, with the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—being a popular choice. This guide provides an objective comparison of the PEG4 spacer's impact on conjugate solubility and stability, supported by experimental data and detailed protocols for key evaluation assays.
The Role of the PEG4 Spacer
The inclusion of a PEG4 spacer in a bioconjugate offers several advantages that primarily stem from its physicochemical properties. The repeating ethylene glycol units are hydrophilic, rendering the spacer water-soluble. This is particularly beneficial when working with hydrophobic payloads, as the PEG spacer can help to mitigate their propensity to induce aggregation.[1][2] The flexible nature of the PEG chain can also provide spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the protein or antibody by preventing the payload from interfering with its binding site.[3]
Data Presentation: A Comparative Analysis
The following tables summarize the expected impact of a PEG4 spacer on key performance indicators of a bioconjugate, with comparisons to other common linker alternatives. The data is synthesized from various studies and represents general trends observed in the field.
Table 1: Impact of Linker on Conjugate Solubility and Aggregation
| Linker Type | Expected Impact on Solubility | Expected Impact on Aggregation | Rationale |
| No Spacer (Direct Conjugation) | Dependent on payload hydrophobicity; often decreased | High propensity for aggregation with hydrophobic payloads | Hydrophobic interactions between payloads on different conjugates can drive aggregation. |
| Alkyl Chain (e.g., C8, C12) | Generally low | Can exacerbate aggregation | The hydrophobic nature of the alkyl chain can increase the overall hydrophobicity of the conjugate. |
| PEG4 Spacer | Increased | Reduced | The hydrophilic nature of the PEG spacer improves the overall water solubility of the conjugate, preventing aggregation. [2] |
| PEG8 Spacer | Increased (potentially more than PEG4) | Reduced (potentially more than PEG4) | Longer PEG chains provide a more substantial hydration shell, further shielding hydrophobic payloads.[4] |
| Polysarcosine (PSar) Spacer | Increased | Reduced | PSar is a hydrophilic, non-ionic polypeptoid that has shown comparable or, in some cases, superior ability to PEG in preventing aggregation, especially for highly loaded conjugates.[5][6] |
Table 2: Impact of Linker on Conjugate Stability
| Linker Type | Thermal Stability (Tm) | In Vivo Stability (Half-life) | Rationale |
| No Spacer (Direct Conjugation) | May be reduced | Shorter | Direct conjugation of a hydrophobic payload can disrupt the protein's tertiary structure, and aggregation can lead to rapid clearance. |
| Alkyl Chain (e.g., C8, C12) | May be further reduced | Shorter | Increased hydrophobicity can lead to instability and faster clearance. |
| PEG4 Spacer | Generally maintained or slightly increased | Increased | The PEG spacer can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life. [3] |
| PEG8 Spacer | Generally maintained or slightly increased | Increased (often more than PEG4) | Longer PEG chains can offer greater steric hindrance to proteases and a larger hydrodynamic radius, further reducing clearance.[7] |
| Non-cleavable Linker | High | Generally longer | The payload is only released upon complete degradation of the antibody, leading to high stability in circulation.[8] |
| Cleavable Linker (e.g., Val-Cit) | Dependent on cleavage site | Variable | Designed to be stable in circulation but release the payload under specific conditions (e.g., in the tumor microenvironment).[9] |
Mandatory Visualization
Workflow for conjugate evaluation.
Role of PEG4 in conjugate properties.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a conjugate's properties. Below are protocols for key experiments.
Solubility Assessment: PEG-Induced Precipitation Assay
This assay provides a relative measure of a conjugate's solubility by determining the concentration of PEG required to induce precipitation.[10][11]
Materials:
-
Bioconjugate solution (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4)
-
High molecular weight Polyethylene Glycol (e.g., 40% w/v PEG 8000) stock solution in the same buffer
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Plate Preparation: In a 96-well plate, create a serial dilution of the PEG stock solution to achieve a range of final PEG concentrations (e.g., 0% to 20%).
-
Sample Addition: Add a fixed volume of the bioconjugate solution to each well containing the different PEG concentrations. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Seal the plate and incubate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature or 4°C) to allow for precipitation to equilibrate.
-
Measurement: Measure the absorbance at a wavelength where light scattering due to precipitation can be detected (e.g., 350 nm or 600 nm).
-
Data Analysis: Plot the absorbance (turbidity) against the PEG concentration. The PEG concentration at which 50% of the maximum precipitation occurs (EC50) can be used as a measure of relative solubility. A higher EC50 value indicates greater solubility.
Stability Assessment: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregation
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[12][13]
Materials:
-
Bioconjugate solution (e.g., 1 mg/mL)
-
SEC-HPLC system with a UV detector (280 nm)
-
Size-exclusion column suitable for the molecular weight range of the conjugate (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the bioconjugate solution (e.g., 20-100 µL) onto the column.
-
Chromatographic Separation: Run the mobile phase through the column for a sufficient time to allow for the separation and elution of all species.
-
Data Acquisition: Monitor the eluate using the UV detector at 280 nm and record the chromatogram.
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. The percentage of each species is calculated by dividing the area of the respective peak by the total area of all peaks. An increase in the percentage of dimer and high molecular weight species indicates instability and aggregation.
Stability Assessment: Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC measures the heat flow associated with the thermal denaturation of a protein as a function of temperature, providing information about its conformational stability.
Materials:
-
Bioconjugate solution (e.g., 1-2 mg/mL) dialyzed against a suitable buffer (e.g., PBS, pH 7.4)
-
Differential Scanning Calorimeter
-
DSC sample and reference pans
Procedure:
-
Sample Preparation: Carefully load a precise volume of the bioconjugate solution into the sample pan and an equal volume of the dialysis buffer into the reference pan. Seal the pans hermetically.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a temperature range that encompasses the denaturation of the protein (e.g., 20°C to 100°C).
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The resulting thermogram will show one or more endothermic peaks corresponding to the unfolding of different domains of the protein. The temperature at the apex of the major peak is the melting temperature (Tm). A higher Tm indicates greater thermal stability.
Conclusion
The choice of a linker is a critical decision in the design of bioconjugates. The PEG4 spacer offers a favorable balance of properties, enhancing the solubility and stability of conjugates, particularly those with hydrophobic payloads.[4] While longer PEG chains may offer further improvements in these areas, they can also introduce steric hindrance or alter the pharmacokinetic profile in ways that may not be desirable for all applications.[14] The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker technologies, enabling researchers to make data-driven decisions to optimize the performance of their bioconjugates. The use of non-PEG alternatives, such as polysarcosine, is also a promising area of research that may address some of the potential limitations of PEGylation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]
- 11. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Poly-sarcosine and Poly(Ethylene-Glycol) Interactions with Proteins Investigated Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fmoc-NH-PEG4-t-butyl Ester: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers and Scientists in Drug Development
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For drug development professionals utilizing Fmoc-NH-PEG4-t-butyl ester, a PEG-based PROTAC linker, understanding the correct disposal procedures is paramount. This guide provides a comprehensive overview of the essential safety protocols and disposal methods for this compound, ensuring the protection of both laboratory personnel and the environment.
Summary of Hazard Information
Based on available data, Fmoc-NH-PEG4-t-butyl ester should be handled as a substance that is potentially hazardous. The following table summarizes the key hazard information.
| Hazard Category | GHS Hazard Statement | GHS Precautionary Statement | Pictogram |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P403+P233: Store in a well-ventilated place. Keep container tightly closed. | GHS07 (Exclamation Mark) |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
This information is based on available supplier data and may not be exhaustive. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocol: Standard Disposal Procedure
The following step-by-step procedure should be followed for the disposal of Fmoc-NH-PEG4-t-butyl ester and its contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including residual powder, contaminated weighing paper, and pipette tips, in a designated, clearly labeled hazardous waste container. The container should be made of a chemically resistant material and have a secure lid.
-
Liquid Waste: If the compound is in solution, do not dispose of it down the drain. Collect all liquid waste in a designated hazardous waste container. If the solvent is volatile, the container should be appropriate for flammable liquids.
-
Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinse solvent as hazardous waste. After decontamination, the glassware can be washed with soap and water.
3. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "Fmoc-NH-PEG4-t-butyl ester," and the approximate quantity. Include the date of accumulation.
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste. Always follow institutional, local, state, and federal regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-NH-PEG4-t-butyl ester.
Caption: Disposal workflow for Fmoc-NH-PEG4-t-butyl ester.
Disclaimer: This information is intended for guidance purposes only and is based on currently available data. It is not a substitute for a formal Safety Data Sheet. Researchers, scientists, and drug development professionals are strongly encouraged to consult their institution's Environmental Health and Safety department for specific disposal protocols and to comply with all applicable regulations.
Personal protective equipment for handling FmocNH-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Fmoc-NH-PEG4-t-butyl ester (CAS No. 2148295-94-5). The following procedures are based on the available safety data for this compound and general best practices for handling structurally similar chemicals. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, all personnel must handle this substance with care and adhere to the principle of "as low as reasonably achievable" (ALARA) for exposure.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 2148295-94-5 | Key Organics, MedKoo |
| Molecular Formula | C30H41NO8 | Key Organics, MedKoo |
| Molecular Weight | 543.66 g/mol | Key Organics, MedKoo |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Storage Conditions | -20°C, sealed storage, away from moisture | MedChemExpress |
Hazard Identification and Personal Protective Equipment (PPE)
Based on GHS classifications for this compound, the following hazards are identified. Appropriate PPE is mandatory to mitigate these risks.
| Hazard Statement | Description | Recommended Personal Protective Equipment (PPE) |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves (nitrile or neoprene recommended). Wear a lab coat. |
| H319 | Causes serious eye irritation | Wear chemical safety goggles or a face shield. |
| H335 | May cause respiratory irritation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
General PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection: A standard laboratory coat must be worn at all times. Chemically resistant gloves (nitrile or neoprene) are required. Inspect gloves for any tears or punctures before use and replace them immediately if contaminated. For larger quantities or when splashing is likely, consider an impervious apron or coveralls.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.
Operational Plan for Handling
A systematic approach to handling Fmoc-NH-PEG4-t-butyl ester is crucial for ensuring laboratory safety.
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have spill containment materials (e.g., absorbent pads, sand) readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
-
Work within the sash of the chemical fume hood.
-
Use compatible labware (e.g., glass, stainless steel).
-
Avoid creating aerosols.
-
If the compound is in a solid form that creates dust, handle it with extra care to prevent inhalation.
-
Keep the container tightly closed when not in use.
3. Post-Handling Procedures:
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
All waste containing Fmoc-NH-PEG4-t-butyl ester must be treated as chemical waste.
-
Solid Waste: Collect any contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container according to your institution's guidelines for chemical waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
Experimental Workflow
Caption: Workflow for Handling Fmoc-NH-PEG4-t-butyl ester.
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